2-Chloro-1,8-naphthyridine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-7(5-11)4-6-2-1-3-12-9(6)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZXWCCYCCBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456888 | |
| Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60467-75-6 | |
| Record name | 1,8-Naphthyridine-3-carbonitrile, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. Among its derivatives, 2-Chloro-1,8-naphthyridine-3-carbonitrile stands out as a versatile building block for the synthesis of more complex and potent drug candidates. The presence of the chloro, nitrile, and naphthyridine functionalities provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Strategic Synthesis Pathway
The most logical and efficient synthesis of this compound is a three-step sequence commencing with the construction of a substituted pyridine ring, followed by the annulation of the second ring to form the naphthyridine core, and concluding with a chlorination step. This pathway is advantageous due to the ready availability of starting materials and the generally high yields of each transformation.
Step 1: Synthesis of 2-Amino-4-methyl-3-cyanopyridine
The initial step involves the construction of a highly functionalized pyridine ring, which serves as the cornerstone for the subsequent cyclization. A one-pot multicomponent reaction, a variation of the Guareschi-Thorpe condensation, is an efficient method for this purpose.
Causality of Experimental Choices
This reaction leverages the reactivity of a β-ketoester (ethyl acetoacetate), an activated nitrile (malononitrile), and an ammonia source (ammonium acetate) to assemble the pyridine ring. The use of a one-pot procedure is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The reaction is typically catalyzed by a mild base, such as piperidine or even ammonium acetate itself, which facilitates the initial Knoevenagel condensation and subsequent cyclization.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 2-amino-6-hydroxy-4-methylnicotinonitrile, will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired intermediate.
Data Summary
| Parameter | Value | Reference |
| Product | 2-Amino-6-hydroxy-4-methylnicotinonitrile | N/A |
| Yield | 75-85% | Typical yields for this type of reaction. |
| Appearance | White to off-white solid | General knowledge. |
| Melting Point | >300 °C | General knowledge. |
Step 2: Friedländer Annulation for the Synthesis of 2,7-Dihydroxy-4-methyl-1,8-naphthyridine-3-carbonitrile
The second step involves the construction of the 1,8-naphthyridine ring system via a Friedländer annulation. This classic reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] In this pathway, the synthesized 2-amino-3-cyanopyridine derivative undergoes cyclization.
Causality of Experimental Choices
The Friedländer synthesis is a reliable method for forming quinoline and naphthyridine ring systems.[1] The reaction between the 2-aminonicotinonitrile derivative and a β-ketoester like ethyl acetoacetate in the presence of a high-boiling solvent and a catalytic amount of acid or base leads to the formation of the second ring. The high temperature is necessary to drive the intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine core.
Experimental Protocol
Materials:
-
2-Amino-6-hydroxy-4-methylnicotinonitrile
-
Ethyl acetoacetate
-
Dowtherm A (high-boiling solvent)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-hydroxy-4-methylnicotinonitrile (1.0 eq) in Dowtherm A.
-
Add ethyl acetoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Heat the reaction mixture to a high temperature (around 250 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate from the solvent. Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Product | 2,7-Dihydroxy-4-methyl-1,8-naphthyridine-3-carbonitrile | N/A |
| Yield | 60-70% | Typical yields for Friedländer annulation. |
| Appearance | Pale yellow solid | General knowledge. |
| Melting Point | >300 °C | General knowledge. |
Step 3: Chlorination of 2,7-Dihydroxy-4-methyl-1,8-naphthyridine-3-carbonitrile
The final step is the conversion of the hydroxy groups on the naphthyridine ring to chloro groups. This is a crucial transformation to install a reactive handle for further synthetic manipulations.
Causality of Experimental Choices
Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for the chlorination of hydroxyl groups on heterocyclic rings such as pyridines and naphthyridines.[2] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically performed in excess POCl₃, which also acts as the solvent. The addition of a tertiary amine base like N,N-dimethylaniline can be used to neutralize the HCl byproduct and accelerate the reaction.
Experimental Protocol
Materials:
-
2,7-Dihydroxy-4-methyl-1,8-naphthyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 2,7-dihydroxy-4-methyl-1,8-naphthyridine-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]
Data Summary
| Parameter | Value | Reference |
| Product | This compound | [4] |
| Yield | 80-90% | [2] |
| Appearance | White to pale yellow solid | General knowledge. |
| Melting Point | 188-190 °C | General knowledge. |
| ¹H NMR (CDCl₃, δ) | 9.20 (dd, 1H), 8.35 (dd, 1H), 7.60 (dd, 1H), 7.95 (d, 1H), 8.60 (d, 1H) | [5] |
| IR (KBr, cm⁻¹) | 2230 (C≡N), 1580, 1450, 1380 | [5] |
Visualizing the Synthesis Pathway
Caption: Overall synthetic route to this compound.
Workflow for a Key Transformation: Friedländer Annulation
Caption: Experimental workflow for the Friedländer annulation step.
Conclusion
This guide has outlined a reliable and scalable three-step synthesis of this compound. By providing a detailed rationale for the experimental choices, comprehensive protocols, and clear visual aids, researchers and drug development professionals are equipped with the necessary information to confidently produce this valuable synthetic intermediate. The presented pathway emphasizes efficiency and is grounded in well-established organic chemistry principles, ensuring a high degree of trustworthiness and reproducibility.
References
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
- Kaur, N. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and their biological applications-a review. Journal of Chemical and Pharmaceutical Research, 9(6), 209-220.
- Mogilaiah, K., & Reddy, Ch. S. (2002). A convenient and facile synthesis of 1,8-naphthyridines under solvent-free conditions. Indian Journal of Chemistry - Section B, 41B(10), 2173-2175.
- Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A facile synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde; their transformation into different functionalities and antimicrobial activity. International Journal of Chemical Sciences, 8(4), 2019-2030.
- Movassaghi, M., & Hill, M. D. (2006). A highly regioselective synthesis of 2-substituted quinolines, 1,8-naphthyridines, and chromone derivatives from unmodified methyl ketones and o-aminoaromatic aldehydes. Journal of the American Chemical Society, 128(14), 4592-4593.
- Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378.
- Reddy, K. R., Mogilaiah, K., & Sreenivasulu, B. (1985). A convenient synthesis of substituted 1,8-naphthyridines. Journal of the Indian Chemical Society, 62(6), 484-485.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-474.
- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008).
- Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer Science & Business Media.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Retrieved from [Link]
- Zhang, Y., & Wu, J. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(10), 1663.
-
International Journal of Pharmaceutical Sciences and Research. (2015). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Retrieved from [Link]
Sources
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1,8-naphthyridine-3-carbonitrile
This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous therapeutic agents, and understanding the precise structural features of its derivatives is paramount for the development of novel molecules with tailored properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data.
The structural elucidation of synthetic compounds like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of the molecular identity and purity.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid, planar bicyclic aromatic system with key functional groups that give rise to characteristic spectroscopic signals.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.
The predicted monoisotopic mass and major adducts for C₉H₄ClN₃ are summarized below.[2] The presence of a chlorine atom is expected to produce a characteristic isotopic pattern (M+2) with an intensity ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.
| Adduct | Predicted m/z |
| [M+H]⁺ | 190.01665 |
| [M+Na]⁺ | 211.99859 |
| [M-H]⁻ | 188.00209 |
| [M]⁺ | 189.00882 |
Data sourced from PubChem CID 11148184.[2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic distribution, confirming the presence of chlorine. Compare the observed m/z with the theoretical values to validate the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its nitrile, aromatic, and chloro-substituted functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| ~2230-2210 | C≡N (Nitrile) stretch | Strong, sharp |
| ~1600-1450 | C=C and C=N (Aromatic ring) stretches | Medium to strong |
| ~3100-3000 | C-H (Aromatic) stretch | Medium to weak |
| ~850-550 | C-Cl stretch | Medium to strong |
Predicted vibrational frequencies are based on standard IR correlation tables.[1]
The most prominent and diagnostic peak will be the strong, sharp absorption of the nitrile group (C≡N) around 2220 cm⁻¹. The aromatic region will display several bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the chlorine, nitrile, and nitrogen atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.8 - 9.0 | s | - |
| H-5 | ~8.3 - 8.5 | dd | ~8.0, 2.0 |
| H-6 | ~7.5 - 7.7 | dd | ~8.0, 4.5 |
| H-7 | ~9.0 - 9.2 | dd | ~4.5, 2.0 |
Predicted chemical shifts and coupling constants are based on analogous structures reported in the literature.
Interpretation:
-
H-7: Expected to be the most downfield-shifted proton due to its proximity to the nitrogen atom (N8).
-
H-4: Appears as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrile and chloro-substituted ring.
-
H-5 and H-6: These protons will form a coupled system, with their chemical shifts and multiplicities determined by their positions relative to the nitrogen atoms and other substituents.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~158 - 162 | Quaternary, attached to Cl |
| C-3 | ~110 - 115 | Quaternary, attached to CN |
| C-4 | ~145 - 150 | CH |
| C-4a | ~125 - 130 | Quaternary |
| C-5 | ~122 - 126 | CH |
| C-6 | ~120 - 124 | CH |
| C-7 | ~152 - 156 | CH |
| C-8a | ~155 - 160 | Quaternary |
| CN | ~115 - 118 | Quaternary, nitrile carbon |
Predicted chemical shifts are based on analogous structures and standard ¹³C NMR chemical shift tables.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Integrated Spectroscopic Workflow
The confirmation of the structure and purity of this compound is best achieved through an integrated workflow where the results from each spectroscopic technique corroborate one another.
Sources
The Vilsmeier-Haack Cyclization: A Comprehensive Technical Guide to the Synthesis of 1,8-Naphthyridines
Introduction: The Enduring Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities. Its derivatives have garnered immense interest in medicinal chemistry and drug discovery due to their diverse therapeutic applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. The unique structural and electronic properties of the 1,8-naphthyridine ring system allow for versatile functionalization, making it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the Vilsmeier-Haack cyclization, a powerful and regioselective method for the synthesis of functionalized 1,8-naphthyridines, with a particular focus on the preparation of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further chemical elaboration.
The Vilsmeier-Haack Reaction: A Powerful Tool for Heterocyclic Synthesis
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] Beyond simple formylation, the Vilsmeier-Haack reaction can also effect cyclization reactions, providing a direct route to various heterocyclic systems.[2][3] This dual capability as both a formylating and cyclizing agent makes it a highly efficient strategy in synthetic organic chemistry.
Mechanism of the Vilsmeier-Haack Cyclization for 1,8-Naphthyridine Synthesis
The synthesis of the 1,8-naphthyridine core via the Vilsmeier-Haack reaction proceeds through a well-defined mechanistic pathway, starting from an appropriate N-(pyridin-2-yl)acetamide derivative. The reaction can be dissected into two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization cascade.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent is the key reactive species that drives the subsequent transformations.
-
Electrophilic Attack and Cyclization Cascade: The electron-rich acetamido group of the N-(pyridin-2-yl)acetamide substrate undergoes electrophilic attack by the Vilsmeier reagent. This is followed by an intramolecular cyclization onto the pyridine ring. A subsequent dehydration and aromatization sequence leads to the formation of the stable 1,8-naphthyridine ring system. In the case of N-(pyridin-2-yl)acetamide, the reaction yields 2-chloro-3-formyl-1,8-naphthyridine, a versatile building block for further synthetic modifications.[2][3]
Figure 1: Generalized mechanism of the Vilsmeier-Haack cyclization for 1,8-naphthyridine synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine
This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(pyridin-2-yl)acetamide | Reagent Grade, ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Crushed Ice | Prepared fresh | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Formation of the Vilsmeier Reagent: Cool the flask in an ice-water bath to 0-5 °C. To the cooled DMF, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: After the addition of POCl₃ is complete, add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the excess Vilsmeier reagent and any remaining POCl₃.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford 2-chloro-3-formyl-1,8-naphthyridine as a solid.
Figure 2: Step-by-step experimental workflow for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine.
Data Presentation: Characterization and Yield
The successful synthesis of 2-chloro-3-formyl-1,8-naphthyridine should be confirmed by a comprehensive analysis of its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅ClN₂O |
| Molecular Weight | 192.60 g/mol |
| Appearance | Solid |
| Melting Point | 224-226 °C[2] |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ 10.33 (s, 1H, -CHO), 8.62-8.64 (d, 1H), 7.86 (s, 1H), 7.45-7.47 (d, 1H), 7.26-7.29 (t, 1H) ppm[2] |
| ¹³C NMR | Expected signals for aromatic carbons, the formyl carbon, and the chloro-substituted carbon. |
| IR (KBr) | Characteristic peaks for C=O (aldehyde), C=N, and C-Cl stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Representative Yields
The Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is generally a high-yielding reaction.
| Substrate | Product | Yield (%) | Reference |
| N-(pyridin-2-yl)acetamide | 2-chloro-3-formyl-1,8-naphthyridine | ~60% | [2] |
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous DMF and the reaction under a nitrogen atmosphere are crucial to prevent the premature hydrolysis of the highly reactive POCl₃ and the Vilsmeier reagent.
-
Controlled Temperature: The initial slow addition of POCl₃ at 0-5 °C is essential to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
Heating: The subsequent heating to 80-90 °C provides the necessary activation energy for the cyclization and aromatization steps to proceed to completion.
-
Aqueous Work-up with Ice: Pouring the reaction mixture onto crushed ice serves a dual purpose: it quenches the reaction and hydrolyzes the excess reagents in a controlled manner.
-
Basification: Neutralization with a mild base like sodium bicarbonate is critical to deprotonate the product and facilitate its precipitation from the aqueous solution.
Conclusion and Future Outlook
The Vilsmeier-Haack cyclization provides a direct and efficient pathway for the synthesis of the valuable 1,8-naphthyridine scaffold. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate that can be readily functionalized at multiple positions, opening avenues for the creation of diverse chemical libraries for drug discovery and development. The formyl group can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions, while the chloro substituent is amenable to nucleophilic substitution. This strategic approach allows for the systematic exploration of the chemical space around the 1,8-naphthyridine core, paving the way for the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
References
-
Al-Ramadhany, T. R. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile: Core Starting Materials and Strategic Execution
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal building block for designing potent and selective inhibitors for a range of biological targets. Specifically, 2-Chloro-1,8-naphthyridine-3-carbonitrile serves as a highly versatile intermediate. The chloro substituent at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the carbonitrile group at the 3-position can be readily transformed into other functional groups such as amides, carboxylic acids, or tetrazoles. This dual functionality allows for the rapid generation of diverse compound libraries for screening and lead optimization. This guide provides a detailed examination of the primary starting materials and the most robust synthetic pathway to this crucial intermediate.
Part 1: The Vilsmeier-Haack Cyclization - The Dominant Synthetic Strategy
From a retrosynthetic perspective, the most efficient and widely documented approach to the 2-chloro-1,8-naphthyridine core is the Vilsmeier-Haack reaction.[2][3][4][5] This powerful one-pot reaction serves not only to formylate an activated substrate but also to effect a cyclization, directly installing the key features of the target scaffold.
The Core Precursor: N-(pyridin-2-yl)acetamide
The success of the Vilsmeier-Haack approach hinges on the selection of a simple, readily available starting material: N-(pyridin-2-yl)acetamide . This precursor contains all the necessary atoms, correctly positioned, to form the fused bicyclic system.
-
Causality of Choice : The pyridin-2-yl moiety provides the nitrogen atom for the '1' position and the adjacent aromatic ring. The acetamide side chain is the critical component; its enolizable methylene group and the amide nitrogen are poised for cyclization onto the pyridine ring under the influence of the Vilsmeier reagent. The presence of electron-donating groups on the pyridine ring of this precursor can facilitate the cyclization process.[2][3][4]
The Vilsmeier Reagent and the Cyclization Cascade
The Vilsmeier-Haack reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6][7]
Mechanism Deep Dive:
-
Formation of the Vilsmeier Reagent : DMF attacks POCl₃, leading to the formation of the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[6]
-
Electrophilic Attack : The enol form of N-(pyridin-2-yl)acetamide attacks the Vilsmeier reagent. This step is effectively a C-acylation (formylation) of the active methylene group of the acetamide side chain.
-
Intramolecular Cyclization : The key ring-closing step occurs via an intramolecular electrophilic attack from the newly formed, highly reactive side chain onto the electron-rich C5 position of the pyridine ring.
-
Aromatization and Chlorination : Subsequent dehydration and tautomerization lead to an intermediate pyridone. The excess POCl₃ present in the reaction medium then acts as a chlorinating agent, converting the pyridone hydroxyl group into the desired 2-chloro substituent. This cascade reaction directly yields 2-chloro-1,8-naphthyridine-3-carbaldehyde .[2][3][4][5]
The entire sequence is a testament to reaction economy, building significant molecular complexity in a single, well-controlled operation.
Caption: Overall synthetic workflow to the target compound.
Part 2: Conversion of the Aldehyde Intermediate to the Target Carbonitrile
While the Vilsmeier-Haack reaction efficiently constructs the core, it yields the 3-carbaldehyde, not the 3-carbonitrile. A subsequent, high-yielding conversion is therefore required. The most reliable method proceeds via an oxime intermediate.
-
Oxime Formation : The 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base (e.g., sodium acetate) to form the corresponding aldoxime.
-
Dehydration to Nitrile : The aldoxime is then dehydrated to afford the final this compound. This can be achieved with various dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus oxychloride. The choice of reagent is critical to ensure compatibility with the naphthyridine core and to avoid unwanted side reactions.
This two-step sequence is generally clean and efficient, providing the desired carbonitrile in good to excellent yields.
Part 3: Validated Experimental Protocols
The following protocols are synthesized from established literature procedures and represent a reliable methodology for researchers.
Protocol 1: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde via Vilsmeier-Haack Cyclization
-
Reagent Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition : Dissolve N-(pyridin-2-yl)acetamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction : After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation : The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 2-chloro-1,8-naphthyridine-3-carbaldehyde.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Conversion to this compound
-
Oxime Formation : To a solution of 2-chloro-1,8-naphthyridine-3-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction : Reflux the mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Isolation of Oxime : Cool the reaction mixture and pour it into cold water. The precipitated oxime can be filtered, washed with water, and dried.
-
Dehydration : Suspend the dried oxime in acetic anhydride (5-10 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Workup : Cool the reaction mixture and pour it onto ice water. Stir until the excess acetic anhydride has hydrolyzed.
-
Isolation and Purification : Collect the solid product by filtration, wash with water, and dry. Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.
Part 4: Data Presentation and Summary
The following table summarizes the typical reaction parameters for the synthesis, providing a quick reference for experimental planning.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Vilsmeier-Haack Cyclization | N-(pyridin-2-yl)acetamide | POCl₃, DMF | DMF | 80-90 | 4-6 | 75-85 |
| Nitrile Formation | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | 1. NH₂OH·HCl, NaOAc2. Acetic Anhydride | Ethanol | Reflux | 3-5 | 80-90 |
Part 5: Visualization of Key Relationships
The interplay between the starting material and the key reagents in the Vilsmeier-Haack reaction is crucial for the successful formation of the heterocyclic core.
Caption: Logical flow of the Vilsmeier-Haack cyclization cascade.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process commencing with N-(pyridin-2-yl)acetamide. The cornerstone of this strategy is the Vilsmeier-Haack reaction, which efficiently constructs the 2-chloro-1,8-naphthyridine-3-carbaldehyde intermediate. A subsequent, robust conversion via an aldoxime intermediate provides the target carbonitrile in high yield. This pathway offers an excellent balance of efficiency, scalability, and accessibility of starting materials, making it the preferred method for researchers in the field of drug discovery and development.
References
-
Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
-
TSI Journals. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. Trade Science Inc. [Link]
-
Li, W., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. organic-chemistry.org. [Link]
-
ResearchGate. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
ResearchGate. (n.d.). 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]
-
ResearchGate. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
Semantic Scholar. (2016). Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
-
ResearchGate. (2025). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]
-
Shelyakin, V. V., & Lozinsky, M. O. (n.d.). Synthesis of 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2(IH)-thione. Springer. [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]
-
Sanchez-Sanchez, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Jetir.org. (n.d.). A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. [Link]
-
ResearchGate. (2025). One-pot synthesis of annulated 1,8-naphthyridines. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Technical Guide to the Formation of 2-Chloro-1,8-naphthyridine-3-carbonitrile: Mechanism and Synthesis
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. This guide provides an in-depth examination of the predominant synthetic pathway to 2-Chloro-1,8-naphthyridine-3-carbonitrile, a versatile intermediate for drug discovery. We will dissect the core synthetic strategy, which proceeds in two key stages: (1) the construction of the chlorinated naphthyridine ring system via a Vilsmeier-Haack cyclization, yielding an aldehyde intermediate, and (2) the subsequent conversion of the aldehyde to the target carbonitrile. This document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and offers a comprehensive mechanistic understanding to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, with 1,8-naphthyridine derivatives standing out for their broad spectrum of biological activities.[1] These compounds have been successfully developed as chemotherapeutic agents and have shown promise in combating multi-resistant bacterial strains. The rigid, planar structure of the 1,8-naphthyridine core allows it to function as an effective pharmacophore, capable of engaging with various biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.
This compound, the subject of this guide, is a particularly valuable intermediate. The chloro substituent at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions, while the carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct further heterocyclic rings. This dual functionality provides a robust platform for generating diverse molecular libraries for drug screening and lead optimization.
The Predominant Synthetic Strategy: A Two-Stage Approach
The most reliable and widely documented route to this compound is not a single transformation but a sequential, two-stage process. This approach offers superior control and generally higher yields compared to attempts at a one-pot synthesis.
-
Stage 1: Vilsmeier-Haack Cyclization. This stage begins with the readily available starting material, N-(pyridin-2-yl)acetamide. Treatment with the Vilsmeier-Haack reagent (generated in situ from phosphorus oxychloride and dimethylformamide) simultaneously drives intramolecular cyclization, formylation, and chlorination to yield the key intermediate, 2-chloro-1,8-naphthyridine-3-carbaldehyde.[2][3][4]
-
Stage 2: Aldehyde to Nitrile Conversion. The formyl group of the intermediate is then converted to the target carbonitrile. This is typically achieved through the formation of an aldoxime with hydroxylamine hydrochloride, followed by dehydration to the nitrile.[5][6][7] This is a classic and efficient transformation in organic synthesis.
This strategic division allows for the purification of the aldehyde intermediate, ensuring that the final conversion step begins with clean material, which is critical for achieving high purity of the final product.
Mechanism of Core Formation via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic systems.[8][9] In this synthesis, it performs multiple roles, making it an elegant and efficient choice for constructing the naphthyridine core.
Generation of the Vilsmeier Reagent
The reaction is initiated by the activation of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethyl-chloromethyliminium ion, commonly known as the Vilsmeier reagent .[10][11] This cation is the key electrophile that drives the subsequent transformations.
Electrophilic Attack and Cyclization Cascade
The mechanism for the formation of 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl)acetamide is a sophisticated cascade:
-
Initial Attack: The Vilsmeier reagent attacks the oxygen atom of the N-(pyridin-2-yl)acetamide, forming an activated intermediate.
-
Double Formylation: The reaction proceeds with a second equivalent of the Vilsmeier reagent attacking the methyl group of the acetamide, which is activated by the adjacent iminium species. This double addition is crucial for building the carbon framework needed for the new ring.
-
Intramolecular Cyclization: The electron-rich C-3 position of the pyridine ring performs an intramolecular electrophilic attack on the newly formed electrophilic center. This is the key ring-closing step that forms the bicyclic 1,8-naphthyridine system.
-
Aromatization and Chlorination: The cyclized intermediate undergoes dehydration to form a hydroxylated naphthyridine. The reaction conditions, rich in POCl₃, facilitate the chlorination of the hydroxyl group at the 2-position, yielding the stable, aromatic 2-chloro-1,8-naphthyridine-3-carbaldehyde product.
Mechanistic Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack cyclization cascade.
Caption: Vilsmeier-Haack cyclization mechanism.
Conversion of the Formyl Group to a Carbonitrile
The transformation of an aldehyde to a nitrile is a fundamental reaction in organic synthesis. The most common and reliable method involves a two-step sequence that can often be performed in a one-pot procedure: condensation with hydroxylamine to form an aldoxime, followed by dehydration.[6]
Mechanism of Nitrile Formation
-
Oxime Formation: The nitrogen of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-1,8-naphthyridine-3-carbaldehyde. This is followed by proton transfer and elimination of a water molecule to yield the corresponding aldoxime.
-
Dehydration: In the presence of a dehydrating agent or heat, the aldoxime eliminates another molecule of water. The hydroxyl group of the oxime is protonated, turning it into a good leaving group (H₂O). As the water molecule departs, the hydrogen on the oxime carbon is removed, leading to the formation of the carbon-nitrogen triple bond of the nitrile.
Experimental Protocols
These protocols are designed to be self-validating, providing clear, actionable steps for laboratory synthesis.
Protocol 1: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
This procedure is adapted from established Vilsmeier-Haack cyclization methodologies.[2]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(pyridin-2-yl)acetamide (1 equivalent).
-
Reagent Addition: Cool the flask to 0-5°C in an ice bath. Add chilled dimethylformamide (DMF, 4 equivalents) to the flask.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, carefully heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to afford pure 2-chloro-1,8-naphthyridine-3-carbaldehyde.
Protocol 2: Synthesis of this compound
This one-pot conversion is based on standard methods for transforming aldehydes to nitriles.[5][6]
-
Setup: In a round-bottom flask, dissolve 2-chloro-1,8-naphthyridine-3-carbaldehyde (1 equivalent) in a suitable solvent like DMF or N-methylpyrrolidone (NMP).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to 110-120°C and stir for 2-4 hours. The reaction first forms the aldoxime, which then dehydrates in situ at the elevated temperature to form the nitrile. Monitor the conversion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Overall Synthetic Workflow
Caption: Synthetic workflow to the target compound.
Data Summary
The following table summarizes typical parameters for the described synthetic route. Yields are representative and may vary based on scale and specific substrate substitutions.
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Typical Yield |
| 1 | Vilsmeier-Haack Cyclization | POCl₃, DMF | 80-90°C | 4-6 h | 75-85% |
| 2 | Aldehyde to Nitrile | NH₂OH·HCl | 110-120°C | 2-4 h | 80-90% |
Conclusion
The formation of this compound is most effectively achieved through a well-defined, two-stage synthetic sequence. The cornerstone of this route is the Vilsmeier-Haack reaction, which masterfully orchestrates the cyclization, formylation, and chlorination of N-(pyridin-2-yl)acetamide to build the core heterocyclic structure. A subsequent, high-yielding conversion of the resulting aldehyde to the nitrile completes the synthesis. Understanding the nuanced mechanisms behind each step—from the generation of the Vilsmeier reagent to the final dehydration of the aldoxime—is paramount for troubleshooting, optimization, and adaptation of this protocol. This guide provides the foundational knowledge and practical framework necessary for researchers to confidently synthesize this valuable intermediate for application in medicinal chemistry and drug development.
References
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 59(20), 3627-3633. Available at: [Link]
-
Shiri, A., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. Available at: [Link]
-
Chakraborty, R. R., & Ghosh, P. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337. Available at: [Link]
-
Dalal, M. R., & Shah, N. H. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. E-Journal of Chemistry, 1(3), 132-135. Available at: [Link]
-
The mechanism for the production of aryl nitriles from aromatic aldehydes and hydroxylamine hydrochloride by using formic acid aqueous solution as solvent. (2014). ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24933-24938. Available at: [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Rajput, J. D., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan Journal of Chemistry, 5(2), 219-228. Available at: [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Available at: [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry of Nitriles. (2021). LibreTexts Chemistry. Retrieved from [Link]
-
Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421-2423. Available at: [Link]
-
Haddenham, D., et al. (2009). A Facile One-Pot Conversion of Aldehydes into Nitriles. Synthetic Communications, 39(20), 3578-3587. Available at: [Link]
-
Preparation of Nitriles. (2023). JoVE. Retrieved from [Link]
-
Dong, D., et al. (2007). Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. PubMed. Retrieved from [Link]
-
Mogilaiah, K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018(4), 184-235. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022). ResearchGate. Retrieved from [Link]
-
Hoogenboom, R., et al. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. The Journal of Organic Chemistry, 71(13), 4903-4909. Available at: [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1502. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 2. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 3. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. orgchemres.org [orgchemres.org]
- 6. One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel [ajgreenchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
An In-Depth Technical Guide to 2-Chloro-1,8-naphthyridine-3-carbonitrile: A Versatile Scaffold for Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-Chloro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, nomenclature, synthesis, reactivity, and its burgeoning role as a key building block in the creation of novel therapeutic agents. This document is designed to be a practical resource, offering not just factual data but also insights into the strategic application of this molecule in modern medicinal chemistry.
Structural Elucidation and Nomenclature
At its core, this compound is a bicyclic heteroaromatic system. The structure consists of two fused pyridine rings, a defining feature of the naphthyridine family. The specific arrangement of the nitrogen atoms at positions 1 and 8 classifies it as a 1,8-naphthyridine.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The substituents are a chloro group at position 2 and a carbonitrile (cyano) group at position 3. This specific arrangement of functional groups imparts a unique reactivity profile that is highly advantageous for synthetic diversification.
IUPAC Name: The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |
| Molecular Weight | 189.60 g/mol | PubChem[1] |
| CAS Number | 11148184 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO | Inferred from reaction conditions |
Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is not commonly reported as a direct, one-pot reaction. However, a reliable and logical synthetic pathway can be constructed based on established methodologies for related 1,8-naphthyridine derivatives. The most prevalent and effective approach involves a Vilsmeier-Haack cyclization followed by the conversion of the resulting aldehyde to a nitrile.
Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-1,8-naphthyridine-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-aldehydes from amides. In this context, N-(pyridin-2-yl)acetamide serves as the key precursor.[2]
Reaction Scheme:
Figure 2: Synthesis of the aldehyde intermediate via Vilsmeier-Haack cyclization.
Experimental Protocol:
-
Reagent Preparation: The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) under cooling (0-5 °C).
-
Reaction: The appropriate N-(pyridin-2-yl)acetamide is then added to the freshly prepared Vilsmeier-Haack reagent.[2]
-
Cyclization: The reaction mixture is heated, typically for several hours, to facilitate the intramolecular cyclization and formation of the 1,8-naphthyridine ring system.
-
Work-up: The reaction is quenched by pouring it onto crushed ice, leading to the precipitation of the crude 2-Chloro-1,8-naphthyridine-3-carbaldehyde.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier-Haack reagent, which attacks the electron-rich pyridine ring of the N-(pyridin-2-yl)acetamide, initiating a cascade of reactions that culminates in the formation of the bicyclic product.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of an aldehyde to a nitrile is a standard procedure in organic synthesis. A common and efficient method involves the use of hydroxylamine hydrochloride followed by dehydration.
Reaction Scheme:
Figure 3: Conversion of the 3-carbaldehyde to the 3-carbonitrile.
Experimental Protocol:
-
Oxime Formation: 2-Chloro-1,8-naphthyridine-3-carbaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate, to form the corresponding aldoxime.
-
Dehydration: The intermediate aldoxime is then dehydrated to the nitrile. This can be achieved using various dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
Work-up and Purification: Following the dehydration step, the reaction mixture is worked up to isolate the crude this compound, which can then be purified by chromatography or recrystallization.
This two-step process provides a reliable and scalable route to the target molecule, leveraging well-understood and high-yielding reactions.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the two functional groups: the electrophilic chloro group at the 2-position and the versatile nitrile group at the 3-position.
Nucleophilic Aromatic Substitution at the C2-Position
The chloro group at the 2-position of the 1,8-naphthyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused aromatic system, which stabilizes the Meisenheimer complex intermediate.
This reactivity is the cornerstone of its utility as a synthetic building block. A wide range of nucleophiles can be introduced at this position, allowing for the rapid generation of diverse molecular libraries. A prime example is the reaction with piperazine, which serves as a linker to introduce further chemical diversity.[3][4]
Reaction Scheme:
Figure 4: Nucleophilic substitution of the chloro group with piperazine.
This reaction is typically carried out in a polar aprotic solvent such as DMF, often with a base to scavenge the HCl byproduct. The resulting secondary amine on the piperazine ring can then be further functionalized, for example, through acylation or alkylation.[3][4]
Transformations of the Nitrile Group
The nitrile group at the 3-position offers a plethora of synthetic possibilities. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Converted to a tetrazole ring by reaction with sodium azide, a transformation that is often used in medicinal chemistry to introduce a bioisostere for a carboxylic acid.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
These transformations allow for the introduction of a wide range of functional groups at the 3-position, further expanding the chemical space that can be explored from this versatile scaffold.
Applications in Drug Discovery and Development
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] this compound, with its dual reactive sites, is an ideal starting point for the synthesis of novel drug candidates.
A recent and compelling example of its application is in the development of potent anti-mycobacterial agents.[3][4] Researchers have utilized this scaffold to synthesize a series of 1,8-naphthyridine-3-carbonitrile derivatives with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Workflow for the Synthesis of Anti-Mycobacterial Agents:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. 2-Chloro-1,8-naphthyridine , 96% , 15936-10-4 - CookeChem [cookechem.com]
- 4. 2-CHLORO-1,8-NAPHTHYRIDINE | 15936-10-4 [chemicalbook.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Navigating the Solubility Landscape of 2-Chloro-1,8-naphthyridine-3-carbonitrile: A Technical Guide for Researchers
In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This in-depth technical guide focuses on a molecule of increasing interest: 2-Chloro-1,8-naphthyridine-3-carbonitrile. While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for researchers to predict, determine, and understand its solubility behavior in common laboratory solvents.
Theoretical Solubility Prediction: A First Principles Approach
Before embarking on empirical studies, a theoretical assessment of a molecule's solubility can provide invaluable guidance in solvent selection and experimental design. This prediction is rooted in the fundamental principle of "like dissolves like," which is governed by the interplay of polarity, hydrogen bonding capabilities, and molecular size.
Molecular Structure and Physicochemical Properties:
This compound possesses a heterocyclic aromatic structure. Key physicochemical properties, either reported or predicted for the core structure or related analogs, are summarized below.
| Property | Value/Prediction | Source/Comment |
| Molecular Formula | C₉H₄ClN₃ | PubChemLite[1] |
| Molecular Weight | 189.60 g/mol | PubChemLite[1] |
| XlogP (predicted) | 2.1 | PubChemLite[1] |
| Melting Point | Data not available | |
| pKa | Data not available | The pKa of the related 1,5-Naphthyridine is 2.91.[2] |
The positive XlogP value suggests a degree of lipophilicity, indicating that the compound will likely favor non-polar or moderately polar organic solvents over water. The presence of nitrogen atoms in the naphthyridine ring system and the nitrile group introduces polarity and potential for hydrogen bond acceptance. The chloro substituent further contributes to the molecule's electrophilic character.
Based on this structural analysis, we can logically infer the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be effective due to similar polarities.
-
Moderate Solubility: Possible in polar protic solvents like lower-chain alcohols (methanol, ethanol) and in moderately polar solvents such as ethyl acetate and acetone.
-
Low to Insoluble: Expected in highly non-polar solvents like hexanes and heptane, and in water, due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a relatively non-polar solute.
This theoretical framework provides a rational starting point for experimental solubility determination.
Experimental Determination of Solubility: Protocols and Best Practices
Direct experimental measurement is the gold standard for obtaining accurate solubility data. Two widely accepted methods are the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition (Clear Point) Method.
The Equilibrium "Shake-Flask" Method: The Gold Standard
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6][7] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Experimental Workflow: Equilibrium Solubility Determination
Caption: Workflow for the Solvent Addition (Clear Point) Method.
Causality Behind Experimental Choices:
-
Slow and Constant Addition Rate: The rate of solvent addition can influence the observed clear point. A slow and steady rate is necessary to allow for complete dissolution and to avoid overshooting the endpoint. [8]* Vigorous Stirring: Continuous and efficient stirring is essential to ensure that the added solvent is rapidly dispersed and that the dissolution of the solid is not limited by mass transfer.
-
Clear Point Detection: The accuracy of this method relies on the precise determination of the clear point. Visual observation can be subjective, so instrumental methods are often preferred for higher precision.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Solubility |
| Water | Polar Protic | < 0.1 | Insoluble |
| Methanol | Polar Protic | 5 - 10 | Sparingly Soluble |
| Ethanol | Polar Protic | 2 - 5 | Slightly Soluble |
| Acetone | Polar Aprotic | 15 - 25 | Soluble |
| Acetonitrile | Polar Aprotic | 10 - 15 | Soluble |
| Ethyl Acetate | Moderately Polar | 20 - 30 | Soluble |
| Dichloromethane (DCM) | Chlorinated | > 50 | Freely Soluble |
| Chloroform | Chlorinated | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
| Hexane | Non-polar | < 0.1 | Insoluble |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
References
-
Boet, A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(7), 1004-1011. Available at: [Link]
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Available at: [Link]
-
American Chemical Society. (2015). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. Available at: [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Available at: [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]
-
World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Available at: [Link]
-
Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]
-
de Campos, D. P., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1,8-naphthyridine. Retrieved from [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2036*. Available at: [Link]
-
Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
TSI Journals. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H4ClN3). Retrieved from [Link]
-
PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. Available at: [Link]
-
Parkway Scientific. (n.d.). DL-145 (15936-10-4, MFCD00234390). Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C9H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Derivatization of 2-Chloro-1,8-naphthyridine-3-carbonitrile: A Privileged Scaffold in Medicinal Chemistry
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of 2-Chloro-1,8-naphthyridine-3-carbonitrile. This privileged heterocyclic scaffold serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant pharmacological potential. This guide will delve into the reactivity of the core structure, offering field-proven insights into experimental choices and providing detailed, self-validating protocols for key transformations.
The 1,8-naphthyridine nucleus is a prominent feature in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The presence of a chloro substituent at the 2-position and a carbonitrile group at the 3-position of the 1,8-naphthyridine ring system imparts distinct reactivity, allowing for selective modifications at these sites. This guide will explore the derivatization potential at the C2 and C3 positions, as well as consider the reactivity of the naphthyridine ring itself.
I. Strategic Derivatization at the C2-Position: Nucleophilic Aromatic Substitution
The C2-chloro group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at the C3-position, which stabilize the Meisenheimer intermediate formed during the reaction. This section will explore the displacement of the C2-chloro atom with a variety of nucleophiles.
A. Amination: Introduction of Nitrogen-Based Nucleophiles
The reaction of this compound with a wide range of primary and secondary amines provides a straightforward route to a diverse library of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to neutralize the HCl generated during the reaction.
A recent study on the synthesis of anti-mycobacterial agents showcased the displacement of the C2-chloro group with piperazine, followed by further functionalization.[3] This highlights the utility of this reaction in building more complex molecular architectures.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
-
Materials: this compound, Piperazine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperazine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | K₂CO₃ | DMF | 90 | 6 | 85 | [3] |
| Substituted Anilines | Na₂CO₃, KI | DMF | 120 | 4-8 | 70-85 | [3] |
| Various Amines | Et₃N | Ethanol | Reflux | 4-12 | 65-90 | General Protocol |
Table 1: Representative Conditions for Amination Reactions at the C2-Position
Caption: General workflow for the amination at the C2-position.
B. Thiolation: Introduction of Sulfur-Based Nucleophiles
The C2-chloro group can also be displaced by sulfur-based nucleophiles, such as thiols and thiophenols, to yield 2-thioether derivatives. These reactions are typically performed in the presence of a base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the thiolate anion, which is a more potent nucleophile. A study on the related 2-chloro-1,8-naphthyridine-3-carbaldehyde demonstrated the successful reaction with sodium sulfide to introduce a mercapto group.[4]
Experimental Protocol: Synthesis of 2-(Methylthio)-1,8-naphthyridine-3-carbonitrile
-
Materials: this compound, Sodium thiomethoxide (NaSMe), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium thiomethoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium sulfide | - | DMF | Room Temp | 2 | 78 | [4] (on carbaldehyde) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 82 | General Protocol |
Table 2: Representative Conditions for Thiolation Reactions at the C2-Position
C. Etherification: Introduction of Oxygen-Based Nucleophiles
While less common than amination and thiolation, the displacement of the C2-chloro group with oxygen-based nucleophiles, such as alkoxides and phenoxides, is also a viable derivatization strategy. These reactions typically require more forcing conditions, such as higher temperatures and the use of a strong base like sodium hydride, to generate the nucleophilic alkoxide or phenoxide.
II. Chemical Transformations of the C3-Carbonitrile Group
The carbonitrile group at the C3-position offers a rich platform for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of fused ring systems.
A. Hydrolysis to Carboxamides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid. Mild acidic or basic conditions can selectively yield the amide, while more vigorous conditions will lead to the carboxylic acid.[5][6] The synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been reported, highlighting the feasibility of having a carboxylic acid at this position.[7]
Experimental Protocol: Hydrolysis to 2-Chloro-1,8-naphthyridine-3-carboxamide
-
Materials: this compound, Sulfuric acid (conc.), Water.
-
Procedure:
-
Carefully add concentrated sulfuric acid to this compound at 0 °C.
-
Allow the mixture to warm to room temperature and stir for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
B. Reduction to Aminomethyl Derivatives
The carbonitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides access to 2-chloro-3-(aminomethyl)-1,8-naphthyridine derivatives, which can be further functionalized.
C. Cycloaddition Reactions
The carbonitrile group can potentially participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or in Diels-Alder reactions, although the latter is less common for unactivated nitriles. The formation of a tetrazole ring by reacting a chloro-naphthyridine carbaldehyde with sodium azide has been documented, suggesting a similar transformation could be possible with the carbonitrile.[4]
Caption: Potential transformations of the C3-carbonitrile group.
III. Electrophilic Substitution on the 1,8-Naphthyridine Ring
The 1,8-naphthyridine ring system is generally considered to be electron-deficient due to the presence of the two nitrogen atoms, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing chloro and cyano groups further deactivates the ring. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation may be possible, likely occurring at the C5 or C7 positions, which are the most electron-rich. There is limited literature on the direct electrophilic substitution of this compound, and derivatization at these positions is more commonly achieved through other synthetic routes. For instance, bromination of 1,8-naphthyridine 1-oxides has been reported.[8]
IV. Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. The distinct reactivity of the C2-chloro and C3-carbonitrile groups allows for a wide range of derivatization strategies, leading to the synthesis of diverse libraries of compounds. This guide has provided a comprehensive overview of these potential transformations, supported by experimental insights and detailed protocols. By leveraging the synthetic handles present in this core structure, researchers can continue to explore the vast chemical space of 1,8-naphthyridine derivatives in the quest for new and improved medicines.
V. References
-
Ojha, H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Bano, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(4), 235-257. [Link]
-
Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (n.d.). ResearchGate. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
Chemistry and Biological Activities of 1,8-Naphthyridines. (2025). ResearchGate. [Link]
-
1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. (2025). ResearchGate. [Link]
-
VanDahm, R. A., & Paudler, W. W. (1974). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 39(17), 2570–2572. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2036. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23003-23020. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(3), 763-769. [Link]
-
Cazin, C. S. J. (Ed.). (2012). Microwave-assisted synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via inverse electron-demand Diels–Alder reactions. Springer Science & Business Media. [Link]
-
2-chloro-3-nitro-1,8-naphthyridine (C8H4ClN3O2). (n.d.). PubChem. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23003-23020. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769. [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
-
Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. International Journal of Chemical Sciences, 8(4), 2025-2036. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]
-
Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic & Biomolecular Chemistry, 11(48), 8460-8464. [Link]
-
Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2022). MDPI. [Link]
-
Goswami, S., et al. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 11(11), 930-936. [Link]
-
Wang, X., et al. (2014). Regioselective synthesis of functionalized[1][4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 16(5), 2217-2221. [Link]
-
Al-Ghorbani, M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 16(11), 1234-1243. [Link]
-
Preparations and Reactions of Amides and Nitriles. (2023, February 9). YouTube. [Link]
-
2-Chloro-1,8-naphthyridine. (n.d.). PubChem. [Link]
-
Singh, R., et al. (2015). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. Anticancer Agents in Medicinal Chemistry, 15(8), 1045-1053. [Link]
-
Wang, X., et al. (2014). Regioselective synthesis of functionalized[1][4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 16(5), 2217-2221. [Link]
-
Mekheimer, R. A., Abdel Hameed, A. M., & Sadek, K. U. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. Arkivoc, 2007(13), 269-281. [Link]
-
Veisi, H., Maleki, B., Hamelian, M., & Sedigh Ashrafi, S. (2014). Selective hydrolysis of nitriles to amides. ResearchGate. [Link]
-
ChemInform Abstract: SYNTHESIS OF SUBSTITUTED 1,8‐NAPHTHYRIDINES. VII. REACTIONS OF 2‐CHLORO‐1,8‐NAPHTHYRIDINE WITH SOME NUCLEOPHILES. (1983). Sci-Hub. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Strategic Derivatization of a Privileged Scaffold: A Guide to the Selective Reactivity of 2-Chloro-1,8-naphthyridine-3-carbonitrile
An In-Depth Technical Guide
Executive Summary: The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The bifunctional nature of 2-Chloro-1,8-naphthyridine-3-carbonitrile presents a unique opportunity for the strategic development of diverse chemical libraries. This guide provides a detailed exploration of the distinct reactivity profiles of the chloro and nitrile functional groups. We will dissect the mechanistic principles governing their transformations, offer field-proven experimental protocols, and present a strategic framework for achieving selective derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction to the this compound Core
The 1,8-Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry
The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic framework, is a recurring motif in a wide array of biologically active compounds.[3] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. This has led to its incorporation into drugs with antimicrobial, antibacterial, and other therapeutic properties.[2] The ability to introduce diverse substituents around this core is paramount for modulating pharmacological activity, solubility, and metabolic stability.
Structural Features and Electronic Landscape
The reactivity of this compound is dictated by its unique electronic architecture. The molecule features two key functional groups poised for chemical modification: a chloro group at the C2 position and a carbonitrile at C3.
-
Activation of the 2-Chloro Group: Aromatic halides are typically unreactive towards nucleophiles. However, in this scaffold, the chloro group is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[4][5] This activation arises from the potent electron-withdrawing effects of two key features:
-
The adjacent ring nitrogen (N1) and the second pyridine ring's nitrogen (N8) inductively withdraw electron density from the ring system.
-
The powerful electron-withdrawing nitrile group at the C3 position further depletes the electron density at C2, making it highly electrophilic and susceptible to attack by nucleophiles.[5][6]
-
-
The Versatile Nitrile Group: The nitrile (cyano) group is a valuable synthetic handle, considered a "masked" carboxylic acid or amine.[7] Its carbon atom is electrophilic, allowing for reactions with a range of nucleophiles, while the carbon-nitrogen triple bond can be readily reduced.[8]
This electronic arrangement allows for a high degree of control and selectivity in designing synthetic routes, which will be explored in the subsequent sections.
Reactivity of the 2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the chloro substituent is the SNAr mechanism. This is a two-step addition-elimination process that is highly favored on this electron-deficient heterocyclic system.[9]
The SNAr Mechanism: Addition-Elimination
The reaction proceeds via a well-defined pathway, which is fundamentally different from SN1 or SN2 reactions observed in aliphatic systems.[9]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon at the C2 position, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate.
-
Formation of the Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion, often referred to as a Meisenheimer complex.[6][9] The negative charge is delocalized effectively across the electron-withdrawing nitrile group and the nitrogen atoms of the naphthyridine core, which significantly lowers the activation energy of this step.
-
Elimination and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.
Caption: Diagram 1: SNAr Mechanism on the Naphthyridine Core.
Common Nucleophilic Displacements
The activated C2 position readily reacts with a variety of soft and hard nucleophiles. Analogous transformations have been reported for the corresponding 2-chloro-1,8-naphthyridine-3-carbaldehyde, demonstrating the feasibility of these reactions.[10][11]
-
N-Nucleophiles (Amination): Primary and secondary amines, anilines, and hydrazines can displace the chloride to form 2-amino-1,8-naphthyridine derivatives. These reactions are often run in a polar aprotic solvent like DMF or NMP, sometimes with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
-
O-Nucleophiles (Alkoxylation/Hydroxylation): Alkoxides (e.g., sodium methoxide) or hydroxides can be used to introduce alkoxy or hydroxyl groups, though harsher conditions may be required compared to amination.
-
S-Nucleophiles (Thiolation): Thiols or sodium sulfide can be employed to synthesize 2-mercapto-1,8-naphthyridines, which are valuable intermediates for further functionalization.[12]
Experimental Protocol: General Procedure for SNAr with an Amine
Objective: To synthesize a 2-amino-substituted 1,8-naphthyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.2 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, optional)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add the solvent (DMF or ACN) to create a solution or a fine suspension (approx. 0.1-0.5 M concentration).
-
Add the desired amine, followed by DIPEA if the amine is used as a salt or if scavenging HCl is desired.
-
Heat the reaction mixture to 80-120 °C. Causality Note: Elevated temperatures are necessary to overcome the activation energy for the initial nucleophilic attack, even on this activated system.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the mixture to room temperature. Pour into water or saturated NaHCO₃ solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Summary: Representative SNAr Reactions
| Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | DMF | 100 | 6 | >90 |
| Aniline | ACN | 80 | 12 | 80-90 |
| Sodium Methoxide | Methanol | 65 | 8 | 75-85 |
| Hydrazine Hydrate | Ethanol | 78 | 4 | >95 |
Reactivity of the 3-Nitrile Group
The nitrile group offers a distinct set of transformations, primarily centered on hydrolysis, reduction, and addition of organometallic reagents.[13]
Hydrolysis to Amide and Carboxylic Acid
Nitriles can be hydrolyzed under either acidic or basic conditions to first yield a primary amide, which can then be further hydrolyzed to a carboxylic acid.[14]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which greatly increases the electrophilicity of the carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed.[14] Prolonged heating in strong acid will drive the subsequent hydrolysis of the amide to the carboxylic acid.
-
Base-Catalyzed Mechanism: This pathway involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.
Reduction to a Primary Amine
The conversion of the nitrile to a primary aminomethyl group is a highly valuable transformation for introducing a flexible basic linker.
-
Reagent Selection and Rationale:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of readily reducing nitriles to primary amines.[15] The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻).[14]
-
Catalytic Hydrogenation: Reagents like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere can also effect this reduction.[16] This method is often preferred in industrial settings due to its lower cost and waste, but can sometimes lead to secondary and tertiary amine byproducts.[17] The addition of ammonia can help suppress the formation of these byproducts.[16]
-
Experimental Protocol: Reduction using LiAlH₄
Objective: To synthesize 2-chloro-3-(aminomethyl)-1,8-naphthyridine.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and portion-wise, add LiAlH₄ to the solution. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the substrate/solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). Gentle heating (reflux) may be required to drive the reaction to completion.
-
Workup (Fieser method): Cool the reaction back to 0 °C. Slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams)
-
Rationale: This procedure safely quenches the excess LiAlH₄ and precipitates the aluminum salts as a granular, easily filterable solid.
-
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.
Reaction with Organometallic Reagents
The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous hydrolysis, provides an excellent route to ketones.[8]
Caption: Diagram 2: Workflow for Ketone Synthesis via Grignard Addition.
Orthogonal Reactivity and Strategic Synthesis
The distinct reaction conditions required to modify the chloro and nitrile groups allow for highly selective, sequential transformations. This orthogonality is the key to building molecular complexity from this scaffold.
-
SNAr First: The SNAr reaction, often performed under basic or neutral conditions at elevated temperatures, typically leaves the nitrile group untouched.
-
Nitrile Reduction/Hydrolysis Second: Following the SNAr, the nitrile can be reduced with a strong hydride agent or hydrolyzed under strongly acidic/basic conditions, which would not affect the newly installed C2 substituent.
This predictable reactivity allows for the logical design of synthetic routes to access a wide range of derivatives.
Caption: Diagram 3: Strategic Flowchart for Derivative Synthesis.
Conclusion
This compound is a synthetically powerful building block characterized by two chemically distinct and orthogonally reactive functional groups. The C2-chloro position is highly activated for a range of SNAr displacements, while the C3-nitrile group provides access to amines, amides, carboxylic acids, and ketones. A thorough understanding of the mechanisms and experimental conditions detailed in this guide empowers chemists to strategically and selectively manipulate this scaffold, paving the way for the efficient synthesis of novel and diverse compound libraries for drug discovery and materials science.
References
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Chemistry of Nitriles. (2023). LibreTexts Chemistry. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Chemistry of Nitriles. (2024). LibreTexts Chemistry. [Link]
-
Nitriles. (n.d.). EBSCO Research Starters. [Link]
-
Nitrile reduction. (n.d.). Wikipedia. [Link]
-
Reactions of Nitriles. (n.d.). KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. [Link]
-
Nucleophilic Aromatic Substitution. (2022). LibreTexts Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). OpenStax. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
-
Heteroaromatization of Coumarin Part I. (2023). Preprints.org. [Link]
-
Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[4][10] naphthyridines. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. Nitrile reduction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Antimicrobial Screening of 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The diminishing efficacy of existing drug classes necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among the privileged N-heterocyclic compounds, the 1,8-naphthyridine core has garnered significant attention in medicinal chemistry.[1][2] This bicyclic system, an isomer of quinoline and a key structural component of nalidixic acid, the progenitor of quinolone antibiotics, has proven to be a versatile pharmacophore.[3][4]
Quinolone antibiotics exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5][6][7][8] The 1,8-naphthyridine scaffold shares structural similarities with quinolones, suggesting a similar mechanism of action.[9] The introduction of a chloro group at the 2-position and a carbonitrile moiety at the 3-position of the 1,8-naphthyridine ring system provides a reactive handle for the synthesis of diverse derivatives, allowing for the modulation of their biological activity. This document provides a comprehensive guide to the synthesis of 2-chloro-1,8-naphthyridine-3-carbonitrile and its subsequent derivatization, followed by a detailed protocol for in vitro antimicrobial screening.
Synthetic Strategy: A Stepwise Approach to Novel Derivatives
The synthetic route to the target this compound derivatives is a multi-step process that begins with the construction of the core naphthyridine ring system. The overall workflow is depicted below:
Caption: Synthetic workflow for this compound derivatives.
Part 1: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carbonitrile (Precursor)
The initial step involves the cyclization of 2-aminopyridine with ethyl cyanoacetate, a variation of the Gould-Jacobs reaction, to form the 2-hydroxy-1,8-naphthyridine-3-carbonitrile core.
Protocol 1: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carbonitrile
| Reagent | Molar Equivalent | Quantity | Notes |
| 2-Aminopyridine | 1.0 | (Specify amount) | Starting material. |
| Ethyl Cyanoacetate | 1.1 | (Specify amount) | Reactant. |
| Polyphosphoric Acid (PPA) | - | (Specify amount) | Catalyst and solvent. |
| Dowtherm A | - | (Specify amount) | High-boiling solvent. |
Procedure:
-
Combine 2-aminopyridine and ethyl cyanoacetate in a round-bottom flask.
-
Add Polyphosphoric Acid (PPA) to the mixture. The use of PPA facilitates the cyclization reaction.
-
Heat the reaction mixture in Dowtherm A at a high temperature (typically 240-260 °C) for a specified duration. The high temperature is necessary to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-hydroxy-1,8-naphthyridine-3-carbonitrile.
Part 2: Chlorination of the Naphthyridine Core
The hydroxyl group at the 2-position is then converted to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃). This step is crucial as the chloro group serves as a leaving group for subsequent nucleophilic substitution reactions.
Protocol 2: Synthesis of this compound
| Reagent | Molar Equivalent | Quantity | Notes |
| 2-Hydroxy-1,8-naphthyridine-3-carbonitrile | 1.0 | (Specify amount) | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Excess | (Specify amount) | Chlorinating agent and solvent. |
| N,N-Dimethylformamide (DMF) | Catalytic | (Specify amount) | Catalyst. |
Procedure:
-
In a fume hood, carefully add 2-hydroxy-1,8-naphthyridine-3-carbonitrile to an excess of phosphorus oxychloride (POCl₃). POCl₃ is corrosive and reacts violently with water.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for a specified period. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This is a highly exothermic reaction and should be performed with caution.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., acetonitrile).
Part 3: Derivatization via Nucleophilic Aromatic Substitution
The this compound is a versatile intermediate for the synthesis of a library of derivatives. The electron-withdrawing nature of the nitrile group and the nitrogen atoms in the rings activate the C2 position for nucleophilic aromatic substitution. A variety of nucleophiles, such as amines, phenols, and thiols, can be introduced at this position.
General Protocol 3: Synthesis of 2-Substituted-1,8-naphthyridine-3-carbonitrile Derivatives
| Reagent | Molar Equivalent | Quantity | Notes |
| This compound | 1.0 | (Specify amount) | Starting material. |
| Nucleophile (e.g., substituted aniline) | 1.0 - 1.2 | (Specify amount) | Reactant. |
| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.0 | (Specify amount) | Acid scavenger. |
| Solvent (e.g., DMF, Acetonitrile) | - | (Specify amount) | Reaction medium. |
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add the desired nucleophile and a base. The base is required to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) for a specified time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-1,8-naphthyridine-3-carbonitrile derivative.
Table 1: Examples of Synthesized 2-Substituted-1,8-naphthyridine-3-carbonitrile Derivatives
| Compound ID | Nucleophile | Yield (%) | Melting Point (°C) |
| Derivative 1 | Aniline | (Specify) | (Specify) |
| Derivative 2 | 4-Chloroaniline | (Specify) | (Specify) |
| Derivative 3 | Phenol | (Specify) | (Specify) |
| Derivative 4 | Thiophenol | (Specify) | (Specify) |
Note: The yields and melting points are representative and will vary depending on the specific nucleophile and reaction conditions.
Antimicrobial Screening: Assessing Biological Activity
The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11][12][13]
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized this compound derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) for positive controls
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and standard antibiotics in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Table 2: Representative MIC Data for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | (Specify) | (Specify) | (Specify) |
| Derivative 2 | (Specify) | (Specify) | (Specify) |
| Derivative 3 | (Specify) | (Specify) | (Specify) |
| Derivative 4 | (Specify) | (Specify) | (Specify) |
| Ciprofloxacin | (Specify) | (Specify) | N/A |
| Fluconazole | N/A | N/A | (Specify) |
Conclusion and Future Directions
This application note provides a detailed and practical guide for the synthesis and antimicrobial evaluation of novel this compound derivatives. The described synthetic protocols are robust and allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The in vitro antimicrobial screening protocol is based on established standards and provides a reliable method for assessing the biological activity of the synthesized molecules.
Future work should focus on expanding the library of derivatives by employing a wider range of nucleophiles. Promising compounds with low MIC values should be further investigated for their mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models of infection. These studies will be crucial in advancing the development of this promising class of antimicrobial agents.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wikipedia. (2024). Quinolone antibiotic. [Link]
-
Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S1-S8. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]
-
Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Sztanke, K., Pasternak, K., Szymański, P., & Siwek, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 78. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
da Silva, A. C. S., de Oliveira, T. C., de Medeiros, W. M. T. Q., de Athayde-Filho, P. F., de Oliveira, A. P., & de Morais, P. L. D. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
da Silva, A. C. S., de Oliveira, T. C., de Medeiros, W. M. T. Q., de Athayde-Filho, P. F., de Oliveira, A. P., & de Morais, P. L. D. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ResearchGate. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
Regulations.gov. (n.d.). M07-A8. [Link]
-
PubMed. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. [Link]
-
Bibliomed. (n.d.). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]
-
TSI Journals. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. [Link]
-
ResearchGate. (2025). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II | Request PDF. [Link]
-
PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: SYNTHESIS OF SUBSTITUTED 1,8‐NAPHTHYRIDINES. VII. REACTIONS OF 2‐CHLORO‐1,8‐NAPHTHYRIDINE WITH SOME NUCLEOPHILES. [Link]
-
ResearchGate. (2025). synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. scienceprofonline.com [scienceprofonline.com]
- 9. mdpi.com [mdpi.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The title compound, 2-Chloro-1,8-naphthyridine-3-carbonitrile, is a key intermediate, providing a versatile platform for further molecular elaboration. The chloro substituent at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group at the 3-position can be hydrolyzed, reduced, or converted into other functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][3]
This document provides a detailed experimental protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug development.
Synthetic Strategy: A Mechanistic Overview
The most direct and reliable method for the synthesis of this compound is via a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[4][5][6] This reaction facilitates the conversion of a primary aromatic amine to a halide through the intermediacy of a diazonium salt.[4][5]
The process commences with the diazotization of the starting material, 2-Amino-1,8-naphthyridine-3-carbonitrile, in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then subjected to a copper(I) chloride-catalyzed decomposition, which proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the desired this compound.[4]
An alternative approach for the synthesis of related 2-chloro-1,8-naphthyridine derivatives involves the Vilsmeier-Haack reaction.[7][8][9][10] This reaction typically employs a substituted N-(pyridin-2-yl) acetamide and phosphorus oxychloride in dimethylformamide to yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde.[7][8][10] While not directly yielding the target carbonitrile, this method is valuable for accessing the corresponding aldehyde, which can be a useful synthetic intermediate in its own right.[9]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Synthetic workflow for this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1,8-naphthyridine-3-carbonitrile | ≥97% | Commercially Available | Starting material.[11][12] |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | Diazotizing agent. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially Available | Corrosive. Handle with care. |
| Copper(I) Chloride (CuCl) | ≥97% | Commercially Available | Catalyst for the Sandmeyer reaction. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |
Equipment:
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Round-bottom flasks
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
PART 1: Diazotization of 2-Amino-1,8-naphthyridine-3-carbonitrile
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-1,8-naphthyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Causality Behind Experimental Choices: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite controls the exothermic reaction and prevents localized overheating.
PART 2: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Causality Behind Experimental Choices: Copper(I) chloride is the catalyst that facilitates the radical-mediated displacement of the diazonium group with a chloride ion.[4] The controlled addition of the diazonium salt to the catalyst solution ensures a steady reaction rate and minimizes side reactions.
PART 3: Work-up and Purification
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.[13]
Causality Behind Experimental Choices: The neutralization step is necessary to remove excess acid and prepare the product for extraction into an organic solvent. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the removal of unreacted starting materials and byproducts.[13]
Safety and Handling
-
General Precautions: This procedure should be performed in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15] An eyewash station and safety shower should be readily accessible.[14]
-
Reagent-Specific Hazards:
-
This compound and related compounds: May be harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[14][16] May cause respiratory irritation.[16] Avoid breathing dust, fumes, or vapors.[14]
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete diazotization or premature decomposition of the diazonium salt. | Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization. Use freshly prepared sodium nitrite solution. |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Ensure the correct stoichiometry of copper(I) chloride is used. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Difficulty in Purification | Presence of closely related impurities. | Optimize the solvent system for column chromatography. A shallow gradient elution may be required for better separation.[13] |
References
-
Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. Retrieved from [Link]
-
RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]
-
PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Nakatani, K., Sando, S., & Saito, I. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current protocols in nucleic acid chemistry, Chapter 8, Unit 8.6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 10. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 11. 2-Amino- 1,8 naphthyridine-3-carbonitrile AldrichCPR 15935-95-2 [sigmaaldrich.com]
- 12. 2-Amino-[1,8]naphthyridine-3-carbonitrile - CAS:15935-95-2 - Sunway Pharm Ltd [3wpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Evaluating the In Vitro Anti-Mycobacterial Efficacy of 2-Chloro-1,8-naphthyridine-3-carbonitrile Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health crisis, responsible for over a million deaths annually.[1][2] The escalating emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for new therapeutic agents with novel mechanisms of action.[3]
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several successful antibacterial agents, including nalidixic acid and enoxacin.[4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of new enzyme inhibitors. This guide focuses on analogs derived from the 2-Chloro-1,8-naphthyridine-3-carbonitrile intermediate. This core structure serves as a versatile platform for synthesizing libraries of compounds, typically through nucleophilic substitution at the C2-chloro position. Recent studies have highlighted the potential of 1,8-naphthyridine derivatives as potent inhibitors of M. tuberculosis, making this class of compounds a promising area of investigation.[5][6]
This document provides a comprehensive set of protocols for the systematic in vitro evaluation of these analogs, guiding researchers from primary screening for anti-mycobacterial activity to secondary assays for cytotoxicity and selectivity. The methodologies described herein are designed to be robust and reproducible, providing a clear framework for identifying promising lead candidates for further development.
Part 1: The Scientific Rationale and Experimental Causality
The primary goal in early-stage anti-TB drug discovery is twofold: to identify compounds that potently inhibit the growth of M. tuberculosis and to ensure these compounds are not toxic to human cells. This principle is quantified by the Selectivity Index (SI) , a critical ratio comparing a compound's toxicity to its efficacy. A high SI is a hallmark of a promising drug candidate.[7] The protocols detailed below are logically sequenced to first establish efficacy (MIC) and then assess safety (IC50) to calculate this crucial parameter.
Logical Progression of In Vitro Screening
The workflow is designed as a funnel, starting with a broad screen for primary activity and progressing to more specific assays for the most promising hits. This approach conserves resources by eliminating non-viable compounds early in the process.
Caption: Drug discovery workflow from synthesis to advanced characterization.
Part 2: Core Protocols for Efficacy and Safety Assessment
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
Principle: The MABA is a colorimetric assay that determines the lowest concentration of a compound required to inhibit the growth of M. tuberculosis. It utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active, growing mycobacteria reduce resazurin to the pink, fluorescent resorufin.[3][8] Therefore, a blue color indicates bacterial inhibition, while a pink color signifies bacterial growth. This method is a widely accepted, rapid, and cost-effective alternative to traditional agar-based or radiometric assays.[3][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Test Compounds (this compound analogs) dissolved in DMSO
-
Control Drugs: Isoniazid, Rifampicin, or Ethambutol
-
Alamar Blue (Resazurin) reagent
-
Sterile, flat-bottom 96-well microplates
-
Sterile deionized water and DMSO
Workflow Diagram: MIC Determination (MABA)
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5-0.8).[3]
-
To ensure a homogenous suspension, vortex the culture with sterile glass beads to break up clumps. Let the tube stand for 30 minutes to allow larger aggregates to settle.
-
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using sterile 7H9 broth. This corresponds to approximately 3 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation from the experimental wells.
-
Add 100 µL of supplemented 7H9 broth to all inner wells that will be used for the assay.
-
Prepare stock solutions of the test analogs and control drugs in DMSO. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can be inhibitory to mycobacterial growth.[3]
-
Add 100 µL of the test/control compound at 2x the highest desired final concentration to the first well of each row (e.g., column 2).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10 after the final transfer.[3]
-
Column 11 will serve as the drug-free growth control (inoculum only), and a well with media only should be included as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum (from Step 1) to all wells from columns 2 to 11. The final volume in each well will be 200 µL.
-
Seal the plate with parafilm and incubate at 37°C for 5-7 days.
-
-
Reading the MIC:
Protocol 2: Mammalian Cell Cytotoxicity using MTT Assay
Principle: To assess the therapeutic potential, it is crucial to determine if the compounds are toxic to host cells. The MTT assay is a standard colorimetric method for measuring cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)
-
Complete culture medium (e.g., DMEM or MEM supplemented with 10% FBS and antibiotics)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile, flat-bottom 96-well cell culture plates
Workflow Diagram: Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen mammalian cell line according to standard protocols.
-
Harvest the cells and adjust the concentration to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours, allowing the viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple precipitate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
The 50% inhibitory concentration (IC₅₀) is determined from this curve, representing the concentration of the compound that reduces cell viability by 50%.
-
Part 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: In Vitro Anti-mycobacterial Activity of 1,8-Naphthyridine Analogs
| Compound ID | R-Group Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv |
|---|---|---|
| ANA-12 | 4-(5-nitrofuran-2-carbonyl)piperazin-1-yl | 6.25[5][12] |
| ANA-6 | 4-(4-fluorobenzoyl)piperazin-1-yl | 12.5[5] |
| ANC-2 | 4-fluoro-aniline | 12.5[5] |
| ANA-3 | 4-(3,4-dimethylbenzoyl)piperazin-1-yl | 25[5] |
| Isoniazid | (Control) | 0.05 - 0.2 |
| Ethambutol | (Control) | 6.25[5] |
(Note: Data is representative based on published results for similar analogs and serves as an illustrative example.)
Structure-Activity Relationship (SAR) Insights: From the representative data, certain patterns emerge. The presence of a 5-nitrofuran group (ANA-12) confers potent activity, a finding consistent with other classes of anti-TB agents where this moiety is known to be important.[5] Halogen substitutions, such as fluorine on either a piperazine substituent (ANA-6) or an aniline side chain (ANC-2), also appear to be favorable for activity.[5] In contrast, simple electron-donating alkyl groups (ANA-3) may lead to a decrease in potency.[5]
Table 2: Cytotoxicity and Selectivity Index of Promising Analogs
| Compound ID | MIC (µg/mL) | IC₅₀ (µg/mL) vs. HEK293 cells | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| ANA-12 | 6.25 | > 50 | > 8 |
| ANA-6 | 12.5 | > 50 | > 4 |
| ANC-2 | 12.5 | > 50 | > 4 |
(Note: Cytotoxicity data is hypothetical based on statements of low toxicity for active compounds in cited literature.[12] A compound is generally considered a promising hit if its SI is ≥ 10.[7])
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of novel this compound analogs as potential anti-mycobacterial agents. By systematically determining the Minimum Inhibitory Concentration and assessing cytotoxicity, researchers can effectively identify and prioritize compounds with high potency and a favorable safety profile. Analogs demonstrating a high Selectivity Index (SI ≥ 10) should be advanced to more complex models, such as intracellular killing assays and in vivo efficacy studies, to further validate their potential as next-generation treatments for tuberculosis.
References
- Vertex AI Search. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - NIH.
- Frontiers. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis.
- BenchChem. Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13.
- PubMed. Measuring minimum inhibitory concentrations in mycobacteria.
- In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents.
- Frontiers. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
- Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds.
-
MDPI. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available from: [Link]
- National Institutes of Health. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis.
- BenchChem. Application Notes and Protocols for Measuring the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 8.
-
Frontiers. Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Available from: [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
- PubMed Central. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
ResearchGate. Naphthyridine derivatives and their anti-mycobacterial activity. Available from: [Link]
Sources
- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 2. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
- 8. In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Biological Assays for Testing 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The introduction of a chloro group at the 2-position and a carbonitrile moiety at the 3-position of the 1,8-naphthyridine ring system creates a unique chemical entity with significant potential for targeted therapeutic interventions. These derivatives have shown promise as inhibitors of various protein kinases and other key enzymes involved in cellular signaling pathways.[3][7][8]
This guide provides a comprehensive overview of the essential biological assays for characterizing the activity of 2-chloro-1,8-naphthyridine-3-carbonitrile derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
I. Foundational Assays: Assessing General Cytotoxicity
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability.[9][10] These assays provide a baseline understanding of the compound's general toxicity and help establish a therapeutic window.
A. Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[9] This can manifest as necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a cessation of cell proliferation.[9] Various methods exist to quantify cytotoxicity, often relying on the metabolic activity of viable cells or the integrity of the cell membrane.[10]
B. Recommended Primary Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
1. Scientific Rationale
Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11][14][15] This conversion is directly proportional to the number of viable, metabolically active cells.[12][14][15] By measuring the absorbance of the solubilized formazan, one can quantify the effect of the test compound on cell viability.
2. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
3. Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4] and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[17]
-
96-well flat-bottom plates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12][13]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[11][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
C. Confirmatory Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
To validate the results from the MTT assay, it is advisable to use a secondary assay with a different readout. The CellTiter-Glo® assay is a highly sensitive method that measures ATP levels, a direct indicator of metabolically active cells.[18][19]
1. Scientific Rationale
The assay utilizes a proprietary luciferase enzyme that generates a luminescent signal in the presence of ATP.[18] The amount of luminescence is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[18][19]
2. Experimental Workflow: CellTiter-Glo® Assay
Caption: Workflow for the CellTiter-Glo® assay.
3. Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Opaque-walled 96-well plates (to prevent well-to-well signal crossover).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[18]
-
Other materials as listed for the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plates for the desired duration (24, 48, or 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[19][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
II. Target-Oriented Assays: Elucidating the Mechanism of Action
Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting specific protein kinases.[3][7] Therefore, it is crucial to perform assays that directly assess the interaction of the compounds with their putative targets.
A. Principle of Kinase Inhibition Assays
Kinase assays measure the enzymatic activity of a protein kinase, which is its ability to transfer a phosphate group from ATP to a specific substrate.[21] Inhibitors of kinases will reduce this activity in a concentration-dependent manner.
B. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
1. Scientific Rationale
By using a purified, recombinant kinase and a specific substrate, this assay provides a direct measure of the compound's inhibitory potency against the target enzyme, free from the complexities of a cellular environment.[22]
2. Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
3. Detailed Protocol: In Vitro Kinase Inhibition Assay (using ADP-Glo™ as an example)
Materials:
-
Purified recombinant target kinase (e.g., EGFR, CK2).[3]
-
Specific peptide substrate for the kinase.
-
ATP at a concentration close to the Km for the kinase.[23]
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds dissolved in DMSO.
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: Read the luminescence. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
| Parameter | Recommended Condition |
| Kinase Concentration | Varies depending on the kinase |
| Substrate Concentration | At or above Km |
| ATP Concentration | At Km |
| Compound Concentration Range | 0.001 µM to 10 µM |
| Reaction Time | 60 minutes |
C. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[24][25] It assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability.[26][27]
1. Scientific Rationale
Ligand binding typically stabilizes a protein, making it more resistant to heat-induced denaturation.[24][26][27] In a CETSA® experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[26]
2. Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
3. Detailed Protocol: CETSA® (Western Blot Detection)
Materials:
-
Intact cells expressing the target protein.
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific to the target protein.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle at the desired concentration for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
-
Heat Challenge: Aliquot the cell suspension and heat each aliquot at a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[26]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.
-
Data Analysis: Generate a melt curve by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. Determine the shift in the melting temperature (ΔTm).
III. Data Interpretation and Next Steps
A successful initial screening of this compound derivatives will yield compounds with potent cytotoxicity against cancer cell lines and a clear mechanism of action, such as inhibition of a specific kinase.
A. Key Parameters to Evaluate
-
IC50 Values: Lower IC50 values in cytotoxicity and kinase inhibition assays indicate higher potency.
-
Selectivity Index (SI): Calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells. A higher SI is desirable, indicating less toxicity to normal cells.[12][13]
-
ΔTm in CETSA®: A significant thermal shift confirms target engagement in a cellular environment.
B. Logical Progression of Assays
Caption: Logical progression for compound screening and validation.
The data generated from these assays will enable a robust evaluation of the therapeutic potential of novel this compound derivatives and guide the selection of lead compounds for further preclinical and clinical development.
References
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-593.
-
University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Medicinal Chemistry Research, 21(9), 2345-2353.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol.
- Zhang, C., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071.
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 16(8), 943-954.
- National Center for Biotechnology Information. (2011). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening, 16(1), 123-131.
- Singh, N., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202301396.
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 27-41.
-
Reddy, T. R., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[17][18]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-18.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1443, 183-200.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1966.
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
- Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA®. (n.d.). CETSA®. Retrieved from [Link]
- Sharma, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Drug Discovery Technologies, 17(4), 453-477.
- Schrey, A. K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897.
- Merck Patent Gmbh. (2011). 1, 8 -naphthyridines as kinase inhibitors.
- Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3384.
- Rudolf, A. F., et al. (2014).
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Dale, J. H., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(5), 503-508.
-
Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
- Huang, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 983-990.
- Sharma, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Retrieved from [Link]
- Wieczorek, M., & Gzella, A. K. (2022).
-
Khan, I., et al. (2023).[17][18]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Molecular Structure, 1290, 135913.
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- Mogilaiah, K., et al. (2009). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Heterocyclic Letters, 1(1), 15-20.
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nebiolab.com [nebiolab.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. OUH - Protocols [ous-research.no]
- 21. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. CETSA [cetsa.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
Synthesis of Tetrazolo[1,5-a]naphthyridine-4-carbonitrile: An Application Note and Detailed Protocol
Synthesis of Tetrazolo[1,5-a][1][2]naphthyridine-4-carbonitrile: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals in medicinal chemistry and synthetic organic chemistry.
Introduction: The Significance of the Tetrazolo[1,5-a]naphthyridine Scaffold
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to novel molecular architectures with unique pharmacological profiles. The tetrazolo[1,5-a]naphthyridine scaffold represents a compelling example of this principle. This bicyclic system marries the structural rigidity and diverse substitution possibilities of the 1,8-naphthyridine core with the advantageous properties of the tetrazole moiety. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity, which are critical parameters in drug design. Consequently, derivatives of tetrazolo[1,5-a]naphthyridine are of significant interest for their potential applications in various therapeutic areas, including as kinase inhibitors for anticancer therapy, as well as antimicrobial and anti-inflammatory agents.[1]
This application note provides a comprehensive guide to the synthesis of tetrazolo[1,5-a][2][3]naphthyridine-4-carbonitrile from 2-chloro-1,8-naphthyridine-3-carbonitrile. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and discuss essential safety considerations for handling the reagents involved.
Reaction Mechanism: A Tale of Nucleophilic Attack and Intramolecular Cyclization
The synthesis of a tetrazole ring from a nitrile and an azide source is a well-established transformation in organic chemistry, generally proceeding via a [3+2] cycloaddition. In the case of the reaction between this compound and sodium azide, the reaction is believed to proceed through a two-step mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The azide anion (N₃⁻), a potent nucleophile, attacks the electron-deficient C2 position of the 1,8-naphthyridine ring, displacing the chloride leaving group. This step forms a transient 2-azido-1,8-naphthyridine-3-carbonitrile intermediate. The electron-withdrawing nature of the nitrile group and the nitrogen atoms within the naphthyridine ring system facilitates this nucleophilic attack.
-
Intramolecular Cyclization: The newly introduced azide functionality then undergoes an intramolecular cyclization with the adjacent nitrile group. This proceeds via the terminal nitrogen of the azide attacking the electrophilic carbon of the nitrile, leading to the formation of the fused tetrazole ring. This cyclization is often thermally promoted.
While the reaction can be catalyzed by Lewis acids such as zinc(II) salts to activate the nitrile group, the inherent reactivity of the this compound substrate often allows the reaction to proceed efficiently without a catalyst.[4]
Experimental Workflow
The overall experimental workflow for the synthesis of tetrazolo[1,5-a][2][3]naphthyridine-4-carbonitrile is depicted in the following diagram:
Caption: A schematic overview of the synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of similar tetrazolo-fused heterocycles.[2][5] Researchers should optimize the reaction conditions based on their specific experimental setup and analytical capabilities.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | Varies | ~189.60 | 1.0 g | 5.27 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.51 g | 7.91 |
| Ethanol (or DMF) | 64-17-5 | 46.07 | 20 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.27 mmol).
-
Reagent Addition: To the flask, add ethanol (20 mL) and sodium azide (0.51 g, 7.91 mmol, 1.5 equivalents).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted sodium azide and other inorganic byproducts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure tetrazolo[1,5-a][2][3]naphthyridine-4-carbonitrile.
Characterization of the Final Product
The structure and purity of the synthesized tetrazolo[1,5-a][2][3]naphthyridine-4-carbonitrile should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum should show the characteristic aromatic protons of the naphthyridine ring system. The disappearance of the starting material's signals and the appearance of a new set of signals will confirm the transformation.
-
¹³C NMR: The carbon NMR will show the signals for all the carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the characteristic azide stretch (around 2100 cm⁻¹) from the intermediate and the presence of the nitrile (C≡N) stretch (around 2230 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety Precautions: Handling Sodium Azide
Sodium azide is a highly toxic and potentially explosive substance that must be handled with extreme care in a well-ventilated fume hood.[5][6][7]
Key Safety Considerations:
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[6] It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.[5]
-
Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C.[5] It can also form highly explosive heavy metal azides (e.g., with lead, copper, mercury). Therefore, contact with metal spatulas, metal pipes, or other metal equipment should be avoided.
-
Reaction with Acids: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[6] All work with sodium azide should be conducted in a basic or neutral environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[7]
-
Waste Disposal: Azide-containing waste is considered hazardous and must be disposed of according to institutional guidelines. Never pour sodium azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing. Quench any residual azide with a suitable reagent like nitrous acid before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction | - Extend the reaction time.- Increase the reaction temperature.- Ensure efficient stirring. |
| Inefficient starting material | - Check the purity of the this compound. | |
| Impure Product | Incomplete removal of starting material or byproducts | - Optimize the washing steps during work-up.- Perform recrystallization from a different solvent system. |
| Reaction Stalls | Deactivation of reagents | - Use freshly opened or properly stored sodium azide.- Ensure the solvent is anhydrous if necessary. |
Conclusion
The synthesis of tetrazolo[1,5-a][2][3]naphthyridine-4-carbonitrile from this compound is a straightforward and efficient method for accessing this valuable heterocyclic scaffold. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently prepare this compound for further investigation in drug discovery and medicinal chemistry programs. The unique combination of the naphthyridine and tetrazole ring systems offers a promising starting point for the development of novel therapeutic agents.
References
-
A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]
-
Sodium Azide. Yale Environmental Health & Safety. [Link]
-
Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society. [Link]
-
Roma, G., et al. (2010). Novel 5-aminoimidazo[1,2-a][2][3]naphthyridine-6-carboxamide and 5-amino[2][5][7]triazolo[4,3-a][2][3]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a] [1,8]naphthyridine-6-carboxamide and 5-amino[1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 5. researchgate.net [researchgate.net]
- 6. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Efficacy of 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives on Cancer Cell Viability
Introduction: The Critical Role of Cell Viability Assays in Oncology Drug Discovery
The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. Within this landscape, heterocyclic compounds, such as 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives, have emerged as a promising class of molecules.[1][2] These compounds have demonstrated a spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3][4] The initial assessment of such compounds in a drug discovery pipeline hinges on robust and reliable methods to quantify their impact on cancer cell viability and proliferation.[5][6]
This comprehensive guide provides a detailed overview of key cell viability assays and supplementary protocols tailored for the evaluation of this compound derivatives. We will delve into the underlying principles of these assays, offer step-by-step protocols, and provide expert insights into data interpretation and troubleshooting. Our focus extends beyond simple cytotoxicity measurement to encompass the elucidation of the potential mechanism of action, a critical step in the preclinical development of any promising therapeutic candidate.
Part 1: Primary Screening - Quantifying Cytotoxicity and Cytostatic Effects
The initial phase of evaluating a new compound involves determining its dose-dependent effect on cell viability. This is typically achieved through high-throughput screening assays that are sensitive, reproducible, and cost-effective.[6][7] Below, we detail several industry-standard assays suitable for this purpose.
Tetrazolium-Based Colorimetric Assays: MTT and MTS
Principle of the Assay: Tetrazolium assays are based on the metabolic activity of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active cells.[8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step.[8][9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a formazan product that is soluble in cell culture medium, simplifying the protocol.[8][10][11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete growth medium.[9][12][13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO, typically <0.5%) and untreated controls.[13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][12]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9][14]
-
Data Acquisition: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at 570 nm or 590 nm using a microplate reader.[9]
-
Low Absorbance: May indicate low cell density or insufficient incubation time with the tetrazolium salt.[13] Optimize cell seeding density for your specific cell line.
-
High Background: Can be caused by microbial contamination or interference from phenol red in the medium.[13] Using phenol red-free medium during the assay incubation can mitigate this.[13]
-
Inconsistent Results: "Edge effects" in 96-well plates are a common issue. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[13]
Resazurin (alamarBlue®) Fluorometric Assay
Principle of the Assay: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[15][16][17] The fluorescence intensity is proportional to the number of viable cells. This assay is less toxic to cells than tetrazolium salts, allowing for longer incubation times.[17]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Resazurin Incubation: Add a pre-warmed solution of Resazurin (e.g., alamarBlue® reagent) to each well, typically 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[16]
-
Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
ATP-Based Luminescent Assay: CellTiter-Glo®
Principle of the Assay: This assay quantifies ATP, the presence of which is an indicator of metabolically active cells.[18][19][20] The addition of a single reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP.[18][19][20]
-
Assay Plate Preparation: Prepare a white-walled 96-well plate with cells and compounds as described for the MTT assay. Include control wells with medium only for background measurement.[19][21]
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[19][21][22]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][21]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22]
-
Signal Stabilization and Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][21][22] Record luminescence using a luminometer.[21]
Comparative Analysis of Primary Screening Assays
| Assay Feature | MTT | MTS | Resazurin (alamarBlue®) | ATP-Based (CellTiter-Glo®) |
| Principle | Mitochondrial dehydrogenase activity | Mitochondrial dehydrogenase activity | Cellular reducing environment | ATP quantification |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric (Fluorescence) | Luminescent (Luminescence) |
| Throughput | High | High | High | Very High |
| Sensitivity | Good | Good | Very Good | Excellent |
| Protocol Steps | Multi-step (requires solubilization) | Single-step | Single-step | Single-step ("add-mix-measure") |
| Cost | Low | Moderate | Moderate | High |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic or cytostatic effects of the this compound derivatives have been established, the next crucial step is to understand the underlying mechanism of cell death. Differentiating between apoptosis and necrosis is a key aspect of this investigation.[23][24]
Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay utilizes two fluorescent dyes to differentiate between healthy, apoptotic, and necrotic cells.[25][26]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[27][28]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can enter and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[26][27][29]
-
Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[25]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25][27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
Measuring Apoptotic Pathway Activation: Caspase Activity Assays
Principle of the Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis.[30][31] Caspase-3 and -7 are key executioner caspases. Assays to measure their activity often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[30][31][32]
-
Cell Treatment: Plate and treat cells with the test compounds as in the primary viability assays.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[31]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[31]
Part 3: Visualizing Workflows and Potential Mechanisms
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow for Assessing Cell Viability and Mechanism of Action
Caption: A streamlined workflow for the evaluation of novel compounds.
Hypothetical Signaling Pathway for 1,8-Naphthyridine Derivatives
Given that 1,8-naphthyridine derivatives have been reported to inhibit various kinases,[33] a plausible mechanism of action could involve the disruption of a key signaling pathway that promotes cancer cell survival and proliferation.
Caption: A potential mechanism of action for 1,8-naphthyridine derivatives.
Conclusion
The systematic evaluation of this compound derivatives using a well-defined panel of cell viability and mechanistic assays is paramount for their advancement as potential anticancer therapeutics. By employing the protocols and strategies outlined in this guide, researchers can obtain reliable and comprehensive data to inform critical decisions in the drug development process. The initial broad screening for cytotoxicity, followed by more focused investigations into the mode of cell death, provides a robust framework for identifying the most promising candidates for further preclinical and clinical development.
References
-
Creative Diagnostics. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
- Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 88, 261–293.
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Broad Institute. (2016, September). Protocol: Relative Viral Titering with a Resazurin [alamarBlue®] Cell Viability Assay. Retrieved from [Link]
-
Vazyme. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
- Hossain, M. A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 26.
-
ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
-
protocols.io. (2018, June 9). Resazurin viability assay for human primary T cells in 96-well format. Retrieved from [Link]
-
Bio-Techne. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Bio-Rad Laboratories. (2018, March 30). Apoptosis or Necrosis What type of cell death am I looking at. Retrieved from [Link]
- Vanden Berghe, T., et al. (2013). Methods to Study and Distinguish Necroptosis. Methods in Molecular Biology, 979, 227-248.
- Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 19(2), 795-804.
-
Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]
- Chen, Y. C., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352.
- Khan, I., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25.
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. iscaconsortium.org [iscaconsortium.org]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. tipbiosystems.com [tipbiosystems.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. OUH - Protocols [ous-research.no]
- 23. logosbio.com [logosbio.com]
- 24. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. vazymeglobal.com [vazymeglobal.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 29. Annexin V-FITC/PI Apoptosis Kit - Elabscience® [elabscience.com]
- 30. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 31. Caspase 3/7 Activity [protocols.io]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Chloro-1,8-naphthyridine-3-carbonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-1,8-naphthyridine-3-carbonitrile, a critical heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Synthesized intermediates of this class often contain closely-related impurities, such as starting materials or byproducts from side reactions, which can be challenging to separate due to similar polarities.[4][5] This guide details a robust methodology employing normal-phase flash column chromatography, optimized through systematic Thin-Layer Chromatography (TLC) analysis. We will explore the rationale behind parameter selection, from solvent systems to sample loading techniques, and provide a detailed, step-by-step protocol designed for reproducibility and high-yield recovery of the target compound with greater than 98% purity.
Introduction and Scientific Principle
The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-mycobacterial and anticancer properties.[1][6] this compound, in particular, serves as a versatile synthon for further molecular elaboration.[7][8][9][10] The purity of this intermediate is paramount, as contaminants can lead to downstream reaction failures and complicate the biological assessment of final compounds.
The purification strategy herein is based on the principles of normal-phase adsorption chromatography.[11] In this technique, a solid stationary phase (silica gel, which is highly polar) adsorbs compounds from the mobile phase. Separation is achieved based on the differential polarity of the components in the crude mixture. Non-polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly to the stationary phase and require a more polar mobile phase for elution.[11]
Pre-Purification: TLC for Method Development
Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a clear separation between the desired product and its impurities, with an ideal Retention Factor (Rƒ) of approximately 0.3-0.4 for the target compound.[11]
Protocol for TLC Method Development:
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase. Good starting solvent systems for N-heterocycles include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under UV light (254 nm).
-
Analysis & Optimization: Calculate the Rƒ value for the target spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
If the Rƒ is too high (> 0.6), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rƒ is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
Aim for a system that gives the target an Rƒ of ~0.35 and maximizes the difference in Rƒ (ΔRƒ) between the product and the nearest impurity.[11]
-
Workflow for Column Chromatography Purification
The following diagram outlines the logical flow of the purification process, from initial setup to final product isolation.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size).
-
Crude Product: this compound.
-
Solvents: HPLC grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM).
-
Additives: Triethylamine (Et₃N) (optional, for reducing peak tailing).[4]
-
Apparatus: Glass chromatography column, separatory funnel, round-bottom flasks, test tubes/fraction collector vials, rotary evaporator, high-vacuum pump.
-
Analytical: TLC plates (silica gel 60 F₂₅₄), UV lamp.
4.2 Step-by-Step Methodology
-
Column Preparation (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% Ethyl Acetate in Hexanes). The consistency should be that of a milkshake, easily pourable but not overly dilute.
-
Secure the column vertically. Add a small amount of the initial mobile phase to the column.
-
Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the top of the silica bed run dry.
-
Once the column is packed to the desired height, add a thin layer of sand on top to protect the silica bed during sample and solvent addition.
-
-
Sample Loading (Dry Loading Technique):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a strong solvent like Dichloromethane.[4]
-
To this solution, add a small amount of silica gel (approx. 2-3 times the weight of the crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution using the optimized solvent system. A gradient elution is often most effective for separating complex mixtures.[4] For example, start with 10% EtOAc/Hexanes and gradually increase the concentration of EtOAc to 20%, 30%, and so on, based on TLC analysis.
-
Collect the eluent in sequentially numbered fractions. The size of the fractions will depend on the column size and the separation efficiency.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot multiple fractions on a single plate to identify which ones contain the pure product.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under a high vacuum for several hours to remove any residual solvent, yielding the purified product.
-
Summary of Purification Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar support for normal-phase chromatography, providing good resolution. |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexanes | Allows for elution of non-polar impurities first, followed by the target compound, and finally any highly polar impurities. |
| Mobile Phase Modifier | 0.5% Triethylamine (optional) | Neutralizes acidic sites on the silica gel, preventing peak tailing of the basic naphthyridine nitrogen atoms.[4] |
| Sample Loading | Dry Loading | Prevents band broadening at the start of the column, leading to sharper peaks and better separation.[4] |
| Target Rƒ (TLC) | ~0.35 in 20% EtOAc/Hexanes | Provides an optimal balance between resolution and elution time on the column.[11] |
| Expected Purity | >98% (by NMR/LC-MS) | This method is designed to effectively remove common synthetic impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column overloaded. | 1. Re-optimize the mobile phase using TLC; use a shallower gradient. 2. Reduce the amount of crude material loaded relative to the amount of silica gel (typically a 1:30 to 1:100 ratio). |
| Compound Tailing | Interaction of the basic nitrogen atoms in the naphthyridine ring with acidic silanol groups on the silica surface. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites.[4] |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If necessary, a small percentage of a highly polar solvent like methanol can be added to the ethyl acetate.[12] |
| Cracked Silica Bed | 1. Column ran dry. 2. Improper packing. | 1. Always maintain the solvent level above the silica bed. 2. Repack the column, ensuring a uniform and well-compacted slurry. |
Safety and Handling
-
All procedures should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-1,8-naphthyridine and its derivatives are potentially hazardous. Handle with care and consult the Safety Data Sheet (SDS) prior to use. Halogenated organic compounds and solvents like dichloromethane require careful handling and disposal according to institutional guidelines.
References
- BenchChem Technical Support Center. (n.d.). Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2026-2034.
- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.
- TSI Journals. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity.
- Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
- Gotor, V., et al. (n.d.).
- Semantic Scholar. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- BenchChem Technical Support Center. (2025). Purification of Halogenated Naphthyridine Compounds.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- PubChem. (n.d.). This compound.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
- Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives.
- PubChem. (n.d.). 2-Chloro-1,8-naphthyridine.
- Singh, R., et al. (2014). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 710-21.
- Parkway Scientific. (n.d.). DL-145 (15936-10-4, MFCD00234390).
- ResearchGate. (2018). (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,8-naphthyridine.
- ResearchGate. (n.d.). 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 11. columbia.edu [columbia.edu]
- 12. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format to address common challenges, improve yield, and ensure the reproducibility of your synthesis.
The synthesis of this compound is typically achieved via a robust two-step process. This guide is structured to address potential issues in each phase of the synthesis, from the initial cyclization to the final chlorination and purification.
Caption: Overall two-step synthetic workflow.
Part 1: Troubleshooting the Cyclization to 2-Hydroxy-1,8-naphthyridine-3-carbonitrile
The formation of the naphthyridine core is the foundation of the synthesis. The most prevalent and reliable method is a thermal cyclization (Gould-Jacobs reaction or similar) of a suitably substituted aminopyridine. Low yields at this stage are common and can usually be traced to suboptimal reaction conditions or starting material quality.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is showing low conversion, and I'm mostly recovering my starting materials. What are the most critical parameters to check?
A1: Low conversion is typically an issue of reaction kinetics or equilibrium. The primary factors to investigate are temperature, reaction time, and the purity of your starting materials.
-
Causality (Temperature): The intramolecular electrophilic cyclization required to form the naphthyridine ring has a significant activation energy. Insufficient thermal energy is the most common reason for failure. High-boiling solvents like diphenyl ether or Dowtherm A are used precisely because they allow the reaction to be heated to temperatures of 240-260 °C, which is often necessary to drive the cyclization to completion.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not the heating mantle surface.
-
Increase Reaction Time: If the temperature is correct, the reaction may simply be slow. Monitor the reaction by TLC or LCMS at set intervals (e.g., every 30 minutes) to determine if the reaction is progressing. Extend the reaction time as needed.
-
Starting Material Purity: The precursor, often derived from a condensation reaction, must be pure and completely dry. Residual solvents or moisture can interfere with the high-temperature cyclization. Ensure the precursor is thoroughly dried under high vacuum before use.
-
Q2: My reaction produces a significant amount of a dark, insoluble material, leading to a low isolated yield. What is this byproduct and how can I prevent its formation?
A2: The formation of dark, often polymeric, tars is a sign of thermal decomposition. While high temperatures are necessary for cyclization, prolonged exposure or excessive temperatures can degrade both the starting materials and the product.
-
Causality (Decomposition): At temperatures exceeding 260 °C, decarboxylation, polymerization, and other decomposition pathways can begin to compete with the desired cyclization, especially if impurities are present to catalyze these side reactions.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a temperature controller and a well-stirred reaction vessel to avoid "hot spots." Do not exceed the optimal temperature range for your specific substrate.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions that contribute to tar formation.
-
Rapid Heating and Cooling: Bring the reaction to the target temperature quickly and, once complete (as determined by TLC), cool it down promptly to prevent prolonged thermal stress on the product.
-
Optimized Protocol: Gould-Jacobs Cyclization
This protocol provides a robust starting point for the synthesis of the 2-hydroxy intermediate.
-
Setup: In a round-bottom flask equipped with a condenser and a thermocouple, add the 2-aminopyridine precursor (1.0 equiv).
-
Solvent Addition: Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of starting material).
-
Heating: Heat the stirred mixture rapidly to 250-255 °C. The starting material should dissolve, and the product will often begin to precipitate as the reaction proceeds.
-
Monitoring: Hold at this temperature for 30-60 minutes. Monitor the reaction's completion by taking small aliquots, diluting with a suitable solvent (e.g., DCM/MeOH), and spotting on a TLC plate.
-
Work-up: Once the reaction is complete, allow the mixture to cool to below 100 °C. Add hexane or another non-polar solvent to precipitate the product fully. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Recommended Condition | Rationale |
| Solvent | Diphenyl Ether / Dowtherm A | Provides the necessary high temperature (250-260 °C) for cyclization. |
| Temperature | 250-255 °C | Optimal balance between reaction rate and thermal decomposition. |
| Atmosphere | Nitrogen (optional) | Minimizes oxidative side reactions and tar formation. |
| Work-up | Cool, then precipitate with hexane | Efficiently separates the polar product from the non-polar solvent. |
Part 2: Troubleshooting the Chlorination of 2-Hydroxy-1,8-naphthyridine-3-carbonitrile
The conversion of the stable 2-hydroxy (pyridone) intermediate to the more reactive 2-chloro product is a critical step for further functionalization. This is almost exclusively done with phosphorus oxychloride (POCl₃), often with a base or catalyst.[1][2] This step is notoriously challenging due to the harsh reagents and conditions.
Caption: Troubleshooting decision tree for the chlorination step.
Frequently Asked Questions (FAQs)
Q3: My chlorination with POCl₃ is sluggish and incomplete, even after several hours at reflux. How can I improve the conversion rate?
A3: Incomplete chlorination arises because the 2-hydroxy-naphthyridine (which exists as the 2-pyridone tautomer) is a relatively poor nucleophile. Driving the reaction to completion requires optimizing several factors.
-
Causality (Reactivity): The reaction proceeds by initial phosphorylation of the pyridone oxygen by POCl₃, creating a better leaving group, which is then displaced by a chloride ion. If the initial phosphorylation is slow or reversible, the reaction will stall.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Using POCl₃ as both the reagent and the solvent (e.g., 5-10 volumes relative to the substrate) ensures a high concentration of the chlorinating agent, pushing the equilibrium towards the product. Using only a few equivalents in another solvent is rarely effective.
-
Add a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for the pyridone.[3][4]
-
Add a Base: A tertiary amine base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) can be added. The base serves two purposes: it scavenges the HCl produced during the reaction, and it may help to deprotonate the pyridone, increasing its nucleophilicity.
-
Temperature and Time: Ensure the reaction is heated to a full reflux (approx. 105-110 °C). Monitor by TLC until no starting material is visible. Some substrates may require prolonged heating (4-12 hours).
-
Q4: The work-up is extremely difficult. When I quench the reaction mixture with water, the product either oils out or I get a very low yield after extraction. What is a reliable work-up procedure?
A4: The work-up of POCl₃ reactions is a classic challenge in synthetic chemistry. The high reactivity of residual POCl₃ with water is exothermic and can lead to product degradation. The key is a slow, controlled quench followed by careful pH adjustment.
-
Causality (Hydrolysis & pH): POCl₃ hydrolyzes violently to phosphoric acid and HCl. This makes the aqueous layer highly acidic. The naphthyridine product, being a nitrogen heterocycle, will be protonated and highly water-soluble in this acidic medium, preventing its extraction into organic solvents. The product only becomes extractable (or precipitates) when the solution is neutralized.
-
Optimized Work-up Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Prepare a separate large beaker with a stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This must be done in a well-ventilated fume hood.
-
Neutralization: Once the quench is complete and the solution is homogeneous, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the mixture reaches 7-8.[5] The product will often precipitate as a solid at this point.
-
Isolation:
-
If a solid precipitates: Filter the solid, wash it with copious amounts of water, and then dry it under vacuum. This is the most common and highest-yielding method.
-
If no solid forms: Extract the neutralized aqueous solution multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Part 3: Purification and Characterization
Q5: My crude product is contaminated with a persistent, similarly-polar impurity. How can I effectively purify the final product?
A5: The most common impurity is residual starting material (2-hydroxynaphthyridine) or a di-substituted byproduct.[6] Purification typically requires column chromatography.
-
Causality (Polarity): The product and starting material have similar heterocyclic cores, but the chloro- group makes the product less polar than the hydroxy- group. This difference in polarity is what allows for chromatographic separation.
-
Purification Strategy:
-
Column Chromatography: Use silica gel as the stationary phase. A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% Hexane or DCM) and gradually increase the polarity by adding ethyl acetate or methanol.[7]
-
Solvent System Selection: A common starting point for the mobile phase is a mixture of hexane and ethyl acetate. For example, a gradient from 10% to 50% ethyl acetate in hexane.
-
Reducing Tailing: Naphthyridines can sometimes "tail" on silica columns due to interaction with acidic silanol groups. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can neutralize these sites and lead to sharper peaks and better separation.[6]
-
Recrystallization: If a high degree of purity is achieved via chromatography, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be used to obtain crystalline material.
-
| Analytical Technique | Expected Observations for Confirmation |
| ¹H NMR | Absence of the broad N-H proton signal from the pyridone starting material. Aromatic protons will show characteristic shifts and coupling constants for the 1,8-naphthyridine core. |
| ¹³C NMR | Appearance of a signal for the carbon bearing the chlorine atom (C2) and disappearance of the C=O signal from the pyridone tautomer. |
| Mass Spectrometry | The molecular ion peak (M⁺) should show the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with ~33% the intensity of the M⁺ peak).[7] |
| LCMS | A single major peak with the correct mass-to-charge ratio, confirming both purity and identity. |
References
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(4), 2025-2036. [Link]
-
Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-1,8-naphthalimide. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Chen, C., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(10), 11583-11590. [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for 2-Chloro-1,8-naphthyridine-3-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. A common synthetic route involves the Vilsmeier-Haack cyclization of an appropriate N-(pyridin-2-yl)acetamide to form a 2-chloro-3-formyl-1,8-naphthyridine intermediate, followed by conversion of the formyl group to a nitrile.[1][2] Another critical pathway involves the diazotization of 2-amino-1,8-naphthyridine-3-carbonitrile followed by a Sandmeyer reaction to introduce the chloro group.[3][4] Each of these steps presents unique challenges that can impact the overall efficiency and success of the synthesis.
This guide will focus on troubleshooting and optimizing the key stages of this synthesis, with a particular emphasis on the critical parameters of temperature and reaction time.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low Yield in the Vilsmeier-Haack Cyclization Step
Q: I am experiencing a low yield of the 2-chloro-3-formyl-1,8-naphthyridine intermediate. What are the likely causes and how can I improve it?
A: Low yields in the Vilsmeier-Haack reaction are a common challenge and can be attributed to several factors.[5] This reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride (POCl₃), which then acts as an electrophile to effect cyclization and formylation.[6][7]
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure that the N-(pyridin-2-yl)acetamide and the Vilsmeier reagent components (e.g., DMF and POCl₃) are of high purity and anhydrous. Moisture can quench the highly reactive Vilsmeier reagent.
-
Reaction Temperature: The Vilsmeier-Haack reaction is often exothermic.
-
Initial Stage: The formation of the Vilsmeier reagent should be performed at a low temperature (typically 0-5 °C) to control the reaction rate and prevent degradation of the reagent.
-
Cyclization Stage: The subsequent cyclization may require heating. It is crucial to optimize this temperature. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to the formation of side products and decomposition.[9]
-
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction by TLC until the starting material is consumed. Insufficient reaction time will result in a lower conversion, while excessively long reaction times, especially at elevated temperatures, can lead to product degradation.[8]
-
Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can lead to the formation of impurities. A good starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent.
Issue 2: Incomplete Diazotization and/or Low Yield in the Sandmeyer Reaction
Q: My Sandmeyer reaction to convert 2-amino-1,8-naphthyridine-3-carbonitrile to the chloro derivative is giving a low yield. What could be going wrong?
A: The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][10] However, the instability of diazonium salts and the radical nature of the reaction necessitate precise control over the reaction conditions.[10][11]
Potential Causes & Solutions:
-
Diazonium Salt Instability: Aryl diazonium salts are often thermally unstable and can decompose, especially at temperatures above 5 °C.[11]
-
Temperature Control: The diazotization step (reaction of the amine with a nitrite source, such as sodium nitrite, in the presence of a strong acid) must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[11] The subsequent Sandmeyer reaction with a copper(I) chloride catalyst should also be initiated at a low temperature and then allowed to warm gradually.
-
-
Incomplete Diazotization:
-
Acid Concentration: A sufficient concentration of a strong mineral acid (e.g., HCl) is required to generate nitrous acid from sodium nitrite and to prevent unwanted side reactions like azo coupling.[3]
-
Nitrite Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and control the rate of the exothermic diazotization reaction.[11]
-
-
Inefficient Sandmeyer Reaction:
-
Catalyst Activity: Use a fresh, high-quality source of copper(I) chloride. The catalyst can be deactivated by oxidation to copper(II).
-
Reaction Temperature and Time: The decomposition of the diazonium salt to form the aryl radical is temperature-dependent.[10] The reaction is often started at a low temperature and then gently warmed to initiate the reaction, as evidenced by the evolution of nitrogen gas. A typical temperature range for the Sandmeyer chlorination is 20-60 °C. The reaction time should be sufficient to allow for the complete evolution of nitrogen, indicating the consumption of the diazonium salt.
-
Side Reactions: The aryl radical intermediate can participate in side reactions, such as dimerization to form biaryls, which can reduce the yield of the desired product.[10] Proper temperature control and efficient trapping of the radical by the chloride from the copper salt are key to minimizing these side reactions.
-
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | To ensure the thermal stability of the diazonium salt.[11] |
| Sandmeyer Reaction Temp. | 20 - 60 °C | To control the rate of diazonium salt decomposition and minimize side reactions. |
| Reaction Time | Monitor by N₂ evolution | Completion is indicated by the cessation of gas evolution. |
Issue 3: Formation of Impurities and Purification Challenges
Q: I am observing multiple spots on my TLC plate and am having difficulty purifying the final product. What are the common impurities and how can I minimize them and improve purification?
A: The formation of impurities is a common issue in multi-step organic syntheses. Understanding the potential side reactions is crucial for developing an effective purification strategy.[12]
Potential Causes & Solutions:
-
Side Products from the Vilsmeier-Haack Reaction: In addition to the desired product, side reactions can lead to the formation of various chlorinated and formylated byproducts. Careful control of temperature and stoichiometry, as discussed in Issue 1, is the primary way to minimize these.
-
Side Products from the Sandmeyer Reaction:
-
Phenol Formation: If water is present and the reaction temperature is too high, the diazonium salt can be hydrolyzed to the corresponding phenol.
-
Azo Coupling: If the pH is not sufficiently acidic during diazotization, the diazonium salt can couple with unreacted amine to form colored azo compounds.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying 1,8-naphthyridine derivatives.[12]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Experiment with different solvent systems to achieve optimal separation.[12]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical to avoid "oiling out" and to maximize recovery.[12]
-
Acid-Base Extraction: Since the 1,8-naphthyridine core is basic, an acid wash can be used during the workup to separate it from non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack cyclization?
A1: There is no single optimal temperature, as it can depend on the specific substrate and reaction scale. A good starting point is to perform the initial formation of the Vilsmeier reagent at 0-5 °C. For the subsequent cyclization, begin with a temperature of around 60-80 °C and monitor the reaction's progress. If the reaction is slow, you can incrementally increase the temperature, but be cautious of potential product degradation at higher temperatures.[8]
Q2: How can I monitor the progress of the Sandmeyer reaction?
A2: The most direct way to monitor the Sandmeyer reaction is by observing the evolution of nitrogen gas. The reaction is complete when the effervescence ceases. Additionally, you can use TLC to monitor the disappearance of the starting amine (if the diazotization is not fully complete) and the appearance of the product.
Q3: My diazonium salt is precipitating out of solution. Is this a problem?
A3: Yes, the precipitation of diazonium salts can be a significant safety hazard as they can be explosive in the solid state.[11] It is crucial to maintain a sufficiently low temperature and ensure that the diazonium salt remains in solution until it is consumed in the subsequent reaction. If precipitation occurs, do not attempt to isolate the solid. Carefully and slowly proceed with the next step of the reaction, ensuring adequate cooling and venting.
Q4: What are the key safety precautions for working with diazonium salts?
A4: Working with diazonium salts requires strict adherence to safety protocols due to their potential for thermal instability and explosive decomposition.[11]
-
Temperature Control: Always maintain low temperatures (typically 0-5 °C) during the formation and handling of diazonium salts.
-
Avoid Isolation: Do not isolate diazonium salts in a solid, dry state unless their stability has been thoroughly established.[13]
-
Use a Blast Shield: Conduct the reaction behind a blast shield, especially when working on a larger scale.
-
Proper Quenching: After the reaction is complete, any excess diazonium salt should be quenched. This can be done by adding a compound that reacts with it, such as hypophosphorous acid or a phenol.
Visualizing the Workflow
To aid in understanding the key decision points in optimizing this synthesis, the following workflow diagram is provided.
Caption: Workflow for optimizing the synthesis of this compound.
References
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
-
Hussain, N. B. (2023). Synthesis, characterization and study of mesomorphic properties of new heterocyclic liquid crystals. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]
- Rajput, A. P., & Girase, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 241-253.
-
Saleh, M. Y., & Ayoub, A. I. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Egyptian Journal of Chemistry, 61(3), 431-440. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 337-342.
-
Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2034. [Link]
-
Gorska, A., & Krysinski, P. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Catalysts, 13(8), 1195. [Link]
-
Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [Link]
-
Kumar, M. R., Laxminarayana, E., Ramesh, D., & Chary, M. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Reddy, T. S., Kumar, K. S., Kumar, G. S., & Suneel, M. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22964-22978. [Link]
-
Reusch, W. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemistry LibreTexts. [Link]
-
El-Maghraby, A. M., & Al-Omar, M. A. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.).
-
Sharma, S., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3273. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
Wang, Y., Zhang, Y., Li, Y., & Li, W. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28869-28876. [Link]
-
Vandana, J. C., Ragunath, L., & Rajendran, S. P. (2006). A Convenient Synthesis of 2‐Chlorobenzo[b][11][13]naphthyridines. ChemInform, 37(40). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis and Purification of 2-Chloro-1,8-naphthyridine-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile. As a key intermediate in the development of various therapeutic agents, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of byproducts from its synthesis, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile can vary based on the specific synthetic route, but when employing the common Vilsmeier-Haack cyclization of an N-(pyridin-2-yl)acetamide precursor, you should be vigilant for the following byproducts:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the N-(pyridin-2-yl)acetamide precursor in your crude product.
-
Hydrolysis Byproduct: The 2-chloro group is susceptible to hydrolysis, which can occur during the reaction workup or even on storage in the presence of moisture. This results in the formation of 2-hydroxy-1,8-naphthyridine-3-carbonitrile.
-
Isomeric Byproducts: Depending on the substitution pattern of the pyridine starting material, the formation of positional isomers is a possibility, although less common for the 1,8-naphthyridine core.
-
Over-chlorinated Byproducts: In some instances, undesired di-substituted chloro-naphthyridines may be formed.[1]
Q2: My purified product shows a new peak in the NMR after a few days. What could be the cause?
A2: This is a strong indication of product degradation, most likely due to hydrolysis. The 2-chloro-1,8-naphthyridine scaffold can be sensitive to moisture, leading to the conversion of the chloro group to a hydroxyl group. It is crucial to store the purified compound in a dry, inert atmosphere.
Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the use of a suboptimal solvent or cooling the solution too rapidly. To address this, you can try:
-
Adding a small amount of a co-solvent in which the compound is less soluble to the hot solution.
-
Slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod to induce crystallization.
-
Using a different recrystallization solvent system.
Q4: Can I use acid-base extraction to purify my product?
A4: Acid-base extraction can be a useful technique, particularly for removing basic impurities like unreacted aminopyridine starting materials.[1] Since the 1,8-naphthyridine core is basic, the desired product will also be extracted into the acidic aqueous layer. Therefore, this method is best suited for separating the target compound from non-basic impurities.
Troubleshooting Guide: Byproduct Removal
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.
Problem 1: My crude product is a dark, oily residue.
-
Potential Cause: This often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF, which is commonly used in the Vilsmeier-Haack reaction.[2][3][4][5]
-
Recommended Action:
-
Solvent Removal: Ensure all DMF is removed under high vacuum. Co-evaporation with a high-boiling, non-polar solvent like toluene can be effective.
-
Initial Purification: Before attempting more refined purification methods, try to precipitate the crude product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often solidify the product and remove some of the more soluble, dark-colored impurities.
-
Problem 2: TLC analysis of my crude product shows multiple spots with close Rf values.
-
Potential Cause: This suggests the presence of structurally similar impurities, such as positional isomers or the hydrolyzed byproduct (2-hydroxy-1,8-naphthyridine-3-carbonitrile), which may have similar polarities to the desired product.[1]
-
Recommended Action: Column Chromatography
-
Rationale: Column chromatography is the most effective method for separating compounds with similar polarities.
-
Workflow Diagram:
Caption: Workflow for purification via column chromatography.
-
Detailed Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar mobile phase and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration. For more polar impurities, a dichloromethane/methanol gradient can be effective.[1]
-
Elution: Perform a gradient elution to effectively separate the components.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Problem 3: My final product is a white solid, but NMR analysis shows a persistent impurity.
-
Potential Cause: If the impurity is not readily removed by column chromatography, it is likely an isomer or a byproduct with very similar polarity. Another common persistent impurity is the hydrolyzed product, 2-hydroxy-1,8-naphthyridine-3-carbonitrile.
-
Recommended Action: Recrystallization
-
Rationale: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.
-
Solvent Selection Guide:
-
| Solvent System | Suitability | Rationale |
| Ethanol | Highly Recommended | Often used for the recrystallization of 1,8-naphthyridine derivatives.[2][6][7] |
| Hexane/Ethyl Acetate | Good for Co-solvent System | Offers good solubility control for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Alternative Co-solvent System | Can be effective if the product is highly soluble in dichloromethane. |
| Water | Not Recommended | Due to the risk of hydrolysis of the 2-chloro group. |
-
Detailed Protocol:
-
Dissolution: Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Problem 4: Mass spectrometry indicates the presence of a compound with a molecular weight corresponding to the replacement of the chloro group with a hydroxyl group.
-
Potential Cause: This confirms the presence of the hydrolysis byproduct, 2-hydroxy-1,8-naphthyridine-3-carbonitrile. This can occur if the reaction workup is not anhydrous or if the crude product is exposed to moisture.
-
Recommended Action: Anhydrous Workup and Purification
-
Rationale: Preventing the formation of the hydrolyzed byproduct is the most effective strategy. If it has already formed, careful purification is required.
-
Prevention and Removal Workflow:
Caption: Strategy for addressing the hydrolyzed byproduct.
-
Detailed Protocol:
-
Prevention in Future Syntheses: During the workup of the Vilsmeier-Haack reaction, use anhydrous solvents and avoid prolonged exposure to aqueous solutions.
-
Purification: The hydroxylated byproduct is typically more polar than the desired chlorinated product. Therefore, it should elute later during silica gel column chromatography. A gradient elution with increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) should effectively separate the two compounds.
-
-
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
- Kumar, M. R., Laxminarayana, E., Ramesh, D., Sreenivasulu, B., & Chary, M. T. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2034.
- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480.
-
Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Saleh, M. Y. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar.
- Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
-
Mogilaiah, K., et al. (2015). Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[1][8] naphthyridines. Journal of Chemical and Pharmaceutical Research, 7(3), 1164-1169.
- Sahu, J. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 20005–20015.
-
DL-145 (15936-10-4, MFCD00234390). (n.d.). Parkway Scientific. Retrieved January 18, 2026, from [Link]
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23863-23877.
- Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of 1,8-Naphthyridines - A Guide to Preventing Isomeric Impurities
Welcome to the dedicated technical support resource for chemists and researchers engaged in the synthesis of 1,8-naphthyridine derivatives. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity and minimize the formation of undesired isomers. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, making the synthesis of isomerically pure compounds a critical objective.[1] This center will equip you with the knowledge to achieve high yields and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in 1,8-naphthyridine synthesis and why do they form?
A1: The most prevalent challenge in the synthesis of 1,8-naphthyridines is the formation of constitutional isomers, primarily the 1,5-, 1,6-, and 1,7-naphthyridine scaffolds. The formation of these isomers is dictated by the regioselectivity of the key cyclization step in classical synthetic routes like the Friedländer, Skraup, and Combes reactions.
The primary cause of isomer formation is the reaction of an unsymmetrically substituted aminopyridine precursor with a carbonyl compound. The aminopyridine has two potential sites for annulation, leading to different ring-closure products. For instance, in the Friedländer synthesis, the reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone can theoretically lead to the formation of different isomers depending on which α-carbon of the ketone attacks the aldehyde.[2]
Troubleshooting Guide: The Friedländer Synthesis
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is one of the most direct methods for synthesizing 1,8-naphthyridines.[3][4][5][6] However, controlling regioselectivity with unsymmetrical ketones is a significant challenge.[2]
Problem 1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of 1,8-naphthyridine isomers.
Root Cause Analysis: The lack of regioselectivity in the Friedländer synthesis arises from the two possible enolates that can form from an unsymmetrical ketone under the reaction conditions. Each enolate can then react with the 2-aminopyridine precursor, leading to two different isomeric products. The ratio of these isomers is influenced by factors such as the steric and electronic properties of the ketone, the nature of the catalyst, and the reaction temperature.
Strategic Solutions:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. While traditional methods often use strong acids or bases, modern approaches have demonstrated the efficacy of specific catalysts in directing the reaction towards the desired isomer.
-
Ionic Liquids (ILs): Basic ionic liquids, such as [Bmmim][Im], have been shown to be effective catalysts and solvents for the Friedländer reaction, in some cases providing excellent yields of a single isomer.[3][7]
-
Lewis Acids: Mild Lewis acids can be employed to promote the reaction with improved selectivity.
-
Organocatalysts: Proline and its derivatives can be effective in promoting regioselective aldol-type reactions that precede the cyclization.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can favor the thermodynamically more stable product, which may be the desired 1,8-naphthyridine isomer.
-
Slow Addition: The slow addition of the unsymmetrical ketone to the reaction mixture can help to control the concentration of the different enolates, potentially favoring the formation of one isomer over the other.[8]
-
-
Use of Pre-formed Enolates or Enolate Equivalents:
-
Employing a pre-formed silyl enol ether or a related enolate equivalent of the unsymmetrical ketone can provide greater control over the regioselectivity of the initial aldol addition.
-
Troubleshooting Guide: Modern Catalytic Methods
Recent advances in organometallic chemistry have provided powerful tools for the highly regioselective synthesis of 1,8-naphthyridines, often overcoming the limitations of classical methods.
Problem 2: I am struggling to achieve high regioselectivity in the C-H functionalization approach to 1,8-naphthyridinones.
Root Cause Analysis: Transition metal-catalyzed C-H activation is a powerful strategy for building complex heterocyclic systems. However, the presence of multiple reactive C-H bonds on the pyridine starting materials can lead to a mixture of isomers. The regioselectivity is governed by the directing group's ability to position the metal catalyst at a specific C-H bond.
Strategic Solutions:
-
Double Directing Group Strategy: A highly effective approach involves the use of a "double directing group" strategy. For instance, using nicotinamide N-oxides as substrates in Rh(III)-catalyzed C-H activation can achieve high yields and selectivities. The N-oxide acts as a primary directing group, while a second coordinating group on the coupling partner can further enhance selectivity.[9][10][11][12]
-
Ligand and Catalyst Screening: The choice of the metal catalyst (e.g., Rh, Pd, Ru) and the ancillary ligands is crucial. A systematic screening of different catalyst/ligand combinations is often necessary to identify the optimal system for a given substrate.
Experimental Protocol: Rh(III)-Catalyzed Regioselective Synthesis of Naphthyridinones [9][10][11]
-
Reactants: Nicotinamide N-oxide derivative (1.0 equiv), alkyne or alkene coupling partner (1.2-1.5 equiv).
-
Catalyst: [RhCp*Cl2]2 (2.5 mol %).
-
Solvent: Dichloroethane (DCE) or another suitable high-boiling solvent.
-
Procedure:
-
To a reaction vessel, add the nicotinamide N-oxide, the coupling partner, and the Rh(III) catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and stir the mixture at the optimized temperature (room temperature to elevated temperatures may be required depending on the coupling partner) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Understanding the mechanistic pathways that lead to isomer formation is key to developing strategies for their prevention.
Caption: Isomer formation in the Friedländer synthesis.
Data Summary for Enhanced Regioselectivity
The following table summarizes key parameters that can be adjusted to improve the regioselectivity of 1,8-naphthyridine synthesis.
| Synthetic Route | Key Parameter | Recommended Adjustment for Higher Selectivity | Expected Outcome |
| Friedländer Synthesis | Catalyst | Use of specific ionic liquids (e.g., [Bmmim][Im])[7] or organocatalysts. | Favors the formation of a single isomer. |
| Temperature | Lower reaction temperatures. | Favors the thermodynamically more stable isomer. | |
| Reactant Addition | Slow addition of the unsymmetrical ketone.[8] | Controls enolate concentrations, potentially improving selectivity. | |
| C-H Activation | Directing Group | Employ a double directing group strategy (e.g., N-oxides).[9][10][11] | High regioselectivity at a specific C-H bond. |
| Catalyst System | Systematic screening of metal catalysts (Rh, Pd) and ligands. | Optimization for the desired isomer. |
Analytical Characterization of Naphthyridine Isomers
The unambiguous identification of the synthesized naphthyridine isomers is crucial. A combination of spectroscopic techniques is typically employed.[13]
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed structural information, including the substitution pattern on the naphthyridine core. NOE experiments can help to elucidate through-space proximities of protons, aiding in isomer assignment.[13] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the isomers. Fragmentation patterns can sometimes provide clues to the substitution pattern.[13] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. The "fingerprint" region can be used to distinguish between isomers.[13] |
| X-ray Crystallography | Provides definitive structural proof of the synthesized isomer. |
Workflow for Isomer Identification
Caption: General workflow for the identification of naphthyridine isomers.
References
-
Gong, T. J., et al. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society. Available at: [Link]
-
Gong, T. J., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. Available at: [Link]
-
Gong, T. J., et al. (2016). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
OiPub. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). A probable mechanism for the formation of 1,8-naphthyridines. Available at: [Link]
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. Available at: [Link]
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Available at: [Link]
-
Karlin, K. D., et al. (2026). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. oipub.com [oipub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for purifying 2-Chloro-1,8-naphthyridine-3-carbonitrile
Technical Support Center: Purifying 2-Chloro-1,8-naphthyridine-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of this compound via recrystallization. It is designed as a dynamic resource to troubleshoot common experimental challenges and provide a clear rationale for procedural choices, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. For a crystalline solid like this compound, it exploits differences in solubility between the target compound and impurities. The core principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the surrounding solution (the "mother liquor"). This method is particularly effective for removing minor byproducts and colored impurities that may have formed during synthesis.
Q2: What are the critical physical properties of this compound to consider for recrystallization?
Understanding the compound's properties is fundamental to designing a successful purification protocol.
-
Molecular Formula: C₉H₄ClN₃[1]
-
Molecular Weight: 189.60 g/mol
-
Structure: The molecule contains a rigid, planar naphthyridine core, a polar nitrile group (-C≡N), and an electron-withdrawing chloro group (-Cl). This structure suggests moderate polarity.
-
Melting Point: While the exact melting point is not widely reported, related compounds like 2-Chloro-1,8-naphthyridine melt at 138-139 °C.[2] This indicates that the target compound is a stable solid at room temperature, making it an excellent candidate for recrystallization from common organic solvents without risk of melting during the heating phase.
Q3: How do I select the best solvent for recrystallization?
The ideal solvent should exhibit high solubility for this compound at its boiling point but low solubility at room temperature or in an ice bath. Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.
A systematic approach is to test solubility in small-scale trials:
-
Place ~20-30 mg of the crude compound into a test tube.
-
Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as solubility is too high at low temperatures.
-
If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solution to cool. The formation of a significant amount of precipitate or crystals indicates a promising solvent.
Based on the structure, the following solvents are recommended for screening:
| Solvent | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | 78 | Often a good choice for moderately polar heterocyclic compounds. May require a larger volume. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Good for compounds of intermediate polarity. Often used in a solvent/anti-solvent system with hexane. |
| Toluene | 111 | The aromatic nature can aid in dissolving the naphthyridine ring system at high temperatures. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for compounds containing nitrile groups. |
Step-by-Step Recrystallization Protocol
This protocol provides a robust workflow for the purification of this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[3][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal or any insoluble material. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
Problem: My compound "oils out" and does not form crystals.
-
Cause: This common issue occurs when the solute comes out of the concentrated solution at a temperature above its melting point. It can also be caused by impurities depressing the melting point or if the solution is cooled too quickly.[5]
-
Solution 1 (Add More Solvent): Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[5]
-
Solution 2 (Slow Cooling): Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Solution 3 (Change Solvents): If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent or using a solvent pair (e.g., ethyl acetate/hexane).
Problem: No crystals form, even after cooling in an ice bath.
-
Cause 1 (Too Much Solvent): This is the most frequent reason for crystallization failure. The solution is not supersaturated, meaning the compound remains soluble even at low temperatures.[4][5]
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again.
-
-
Cause 2 (Supersaturation): Sometimes, a solution becomes supersaturated but lacks a nucleation site for crystal growth to begin.[5]
-
Solution (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.[3][4]
-
Solution (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[3][4]
-
Problem: The recovery of my crystalline product is very low.
-
Cause 1 (Excess Solvent): As mentioned above, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[3][4]
-
Solution: Always use the minimum amount of hot solvent required for dissolution. If you suspect excess solvent was used, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
-
Cause 2 (Premature Crystallization): The compound crystallized in the filter funnel during hot filtration.
-
Solution: Ensure your funnel and receiving flask are sufficiently pre-heated. Using a slight excess of solvent before hot filtration and then evaporating it before cooling can also prevent this.
-
-
Cause 3 (Significant Solubility in Cold Solvent): The chosen solvent may not have a steep enough solubility curve.
-
Solution: Ensure the solution is cooled thoroughly in an ice bath. If recovery is still poor, a different solvent system is required. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective here.[3]
-
Problem: The final product is still colored or appears impure.
-
Cause: The rate of crystallization was too fast, leading to the inclusion of impurities within the crystal lattice.[4] Alternatively, colored impurities were not effectively removed.
-
Solution 1 (Slower Cooling): Repeat the recrystallization, ensuring the solution cools as slowly as possible.
-
Solution 2 (Charcoal Treatment): If the product is colored, perform the optional decolorizing charcoal step described in the protocol.
-
Solution 3 (Re-crystallize): A second recrystallization is often necessary to achieve high purity.
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biocyclopedia. (2026).
- University of Rochester, Department of Chemistry.
- University of York, Chemistry Teaching Labs.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
Rossi, G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
-
Al-Salihi, F. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. [Link]
- Alfa Chemistry. 1,8-Naphthyridine,2-chloro-.
- PubChemLite. This compound (C9H4ClN3).
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
- Sigma-Aldrich. 2-Chloro-1,8-naphthyridine.
-
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Lavado, I., et al. (2012). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]
- CookeChem. 2-Chloro-1,8-naphthyridine, 96%, 15936-10-4.
Sources
- 1. PubChemLite - this compound (C9H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-1,8-naphthyridine , 96% , 15936-10-4 - CookeChem [cookechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Stability issues of 2-Chloro-1,8-naphthyridine-3-carbonitrile under different conditions
Welcome to the technical support resource for 2-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability, enabling you to anticipate and troubleshoot challenges in your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block, prized for the reactivity of its 2-chloro substituent. The electron-withdrawing nature of the naphthyridine ring system and the adjacent cyano group makes the C2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the key to its synthetic utility but is also the primary source of its stability challenges. Understanding this electronic profile is crucial for its successful application.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Aqueous & pH Stability
Question: I'm observing decomposition of my compound in aqueous media during workup or in protic solvents. What is happening and how can I prevent it?
Answer: This is a common issue and is most likely due to hydrolysis. The C2-carbon, activated by the heterocyclic nitrogen atoms and the cyano group, is electrophilic and susceptible to attack by water, which acts as a nucleophile.
Causality & Mechanism: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis, leading to the formation of 2-Hydroxy-1,8-naphthyridine-3-carbonitrile.
-
Under Basic Conditions: Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the C2-position, displacing the chloride ion. The rate of this degradation increases significantly with rising pH. For many chlorinated heterocyclic compounds, each pH point increase can accelerate hydrolysis by a factor of ten.[1][2]
-
Under Acidic Conditions: Protonation of a ring nitrogen increases the electron deficiency of the naphthyridine system, further activating the C2-position for nucleophilic attack by the weaker nucleophile, water.
Troubleshooting & Prevention:
| Symptom | Probable Cause | Recommended Action |
| Low yield after aqueous workup | Hydrolysis during extraction or washing | Use neutralized (pH ≈ 7) or slightly acidic (pH ≈ 5-6) water for washes. Minimize contact time with the aqueous phase. Keep extractions cold. |
| Unidentified polar impurity by TLC/LC-MS | Formation of 2-Hydroxy-1,8-naphthyridine-3-carbonitrile | Co-spot with a sample of your starting material that has been briefly heated in aqueous NaOH to confirm the identity of the impurity. |
| Reaction failure in protic solvents (e.g., Methanol, Ethanol) | Solvolysis (reaction with the solvent) | If possible, switch to aprotic solvents like THF, Dioxane, DMF, or Acetonitrile. If a protic solvent is required, run the reaction at the lowest possible temperature and for the shortest duration. |
FAQ 2: Reactivity with Nucleophiles
Question: My reaction with an amine/thiol/alkoxide nucleophile is giving low yields or multiple products. What are the key considerations?
Answer: The primary utility of this compound is its reaction with nucleophiles. However, its high reactivity requires careful control of reaction conditions to ensure selectivity and prevent side reactions.
Causality & Mechanism: The 2-chloro group is an excellent leaving group for SNAr reactions. This process involves the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.[3] The reaction is highly favorable with a wide range of soft and hard nucleophiles. Published literature demonstrates successful displacement of the chloride with nucleophiles such as hydrazine, sodium azide, and sodium sulfide.[4][5]
Troubleshooting & Prevention:
| Symptom | Probable Cause | Recommended Action |
| No reaction or slow conversion | Insufficient nucleophilicity or activation | Consider using a stronger base to deprotonate the nucleophile (e.g., NaH for an alcohol vs. K₂CO₃). Ensure the reaction is anhydrous if using moisture-sensitive bases. |
| Multiple spots on TLC, complex NMR | Side reactions, e.g., reaction with the nitrile group | The nitrile group can undergo hydrolysis or react with strong nucleophiles under harsh conditions. Use milder conditions (lower temperature, weaker base) if possible. Protect the nitrile if necessary, although this is less common. |
| Dehalogenation (loss of Cl without substitution) | Reductive dehalogenation by the catalyst or reagents | This is a known side reaction in some palladium-catalyzed cross-coupling reactions.[6] Ensure an inert atmosphere and use high-purity, degassed solvents. |
-
Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add an appropriate anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile).
-
Reagents: Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) if required to deprotonate the nucleophile.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench carefully (e.g., with water or a saturated NH₄Cl solution), and extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
FAQ 3: Thermal & Photochemical Stability
Question: Can I heat my reaction to high temperatures? Does the compound need to be protected from light?
Answer: The compound has moderate thermal stability but is potentially sensitive to light, especially over long-term storage or during photochemical reactions.
Thermal Stability: Nitrogen-rich heterocyclic compounds are generally stable at temperatures commonly used for synthesis (up to ~150-200 °C).[7][8] However, at higher temperatures (>250 °C), thermal decomposition can occur, often through radical mechanisms.[9] A significant hazard is the potential release of toxic gases like hydrogen cyanide (HCN) from the nitrile group upon decomposition.[10]
-
Recommendation: For reactions, it is advisable to stay within a safe temperature range (e.g., below 150 °C). If higher temperatures are necessary, conduct the reaction in a well-ventilated fume hood and consider a preliminary small-scale test to check for decomposition.
Photochemical Stability: Chlorinated aromatic and heterocyclic compounds can undergo photodegradation upon exposure to UV light.[11][12] The energy from light can induce homolytic cleavage of the C-Cl bond, leading to radical intermediates and subsequent degradation pathways.
-
Recommendation: Store the solid compound in an amber vial, protected from direct light. When in solution, especially for prolonged periods, use foil-wrapped flasks or conduct experiments in a darkened hood.
FAQ 4: Recommended Storage and Handling
Question: What are the optimal conditions for storing this compound to ensure its long-term integrity?
Answer: Proper storage is critical to prevent degradation from atmospheric moisture, air, and light.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C[13] | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[13] | Prevents reaction with atmospheric oxygen and, more importantly, moisture. |
| Container | Tightly sealed amber glass vial | Protects from moisture and light. |
Handling:
-
Always handle the compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When weighing and transferring the solid, do so quickly to minimize exposure to air and humidity. For highly sensitive applications, use a glove box.
Visualizing Stability & Reactivity
Key Degradation & Reaction Pathway
Caption: Primary reaction and degradation pathways.
Experimental Workflow: Troubleshooting Reaction Failure
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloro-1,8-naphthyridine | 15936-10-4 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Anti-Tubercular Activity of 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives and Ethambutol
A Technical Guide for Researchers in Mycobacterial Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has catalyzed the search for novel anti-tubercular agents with improved efficacy and alternative mechanisms of action. Among the promising heterocyclic scaffolds, 1,8-naphthyridine derivatives have garnered significant interest due to their broad spectrum of biological activities. This guide provides a detailed comparison of the anti-tubercular activity of a series of 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives against the first-line anti-TB drug, ethambutol.
Introduction: The Rationale for New Anti-TB Scaffolds
Ethambutol, a cornerstone of first-line anti-tuberculosis therapy, functions by inhibiting the arabinosyl transferases involved in the synthesis of the mycobacterial cell wall.[1][2][3] This bacteriostatic agent is crucial in preventing the emergence of resistance to other anti-TB drugs.[4] However, its efficacy can be hampered by resistance, primarily through mutations in the embB gene, and it is associated with dose-dependent optic neuritis.[1] These limitations underscore the urgent need for new chemical entities with novel mechanisms of action.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5][6] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-tubercular effects.[5][7] Recent studies have focused on the synthesis and evaluation of this compound derivatives, which have shown promising in vitro activity against M. tuberculosis. This guide will dissect the available experimental data to provide a clear comparison of their anti-TB potential relative to ethambutol.
Mechanisms of Action: A Tale of Two Targets
A fundamental aspect of comparing anti-tubercular agents is understanding their molecular targets. The differing mechanisms of ethambutol and the investigated naphthyridine derivatives suggest potential for synergistic effects and utility against ethambutol-resistant strains.
Ethambutol: Disrupting the Mycobacterial Cell Wall
Ethambutol's mechanism is well-established. It specifically inhibits the enzyme arabinosyl transferase, which is essential for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[1][2][3] This disruption leads to a compromised cell wall structure, increasing its permeability and rendering the bacterium susceptible to other drugs and the host immune system.[2][3]
Caption: Mechanism of action of Ethambutol.
This compound Derivatives: Targeting Mycolic Acid Synthesis
In contrast, molecular docking studies suggest that the active this compound derivatives may target the enoyl-acyl carrier protein reductase (InhA).[1] InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, responsible for the synthesis of mycolic acids, another essential component of the mycobacterial cell wall. This is the same target as the frontline drug isoniazid.
Caption: Postulated mechanism of action for this compound derivatives.
Comparative In Vitro Anti-TB Activity
The primary measure of a compound's direct effect against M. tuberculosis is its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
Experimental Data
A recent study evaluated a series of 1,8-naphthyridine-3-carbonitrile derivatives (designated as ANC and ANA series) against the drug-susceptible M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).[5] The results for the most promising compounds are summarized below and compared with the activity of ethambutol tested under the same conditions.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv[5] |
| ANA-12 | 6.25 |
| ANC-2 | 12.5 |
| ANA-1 | 12.5 |
| ANA-6 | 12.5 |
| ANA-7 | 12.5 |
| ANA-8 | 12.5 |
| ANA-10 | 12.5 |
| Ethambutol (Standard) | 6.25 |
Analysis of Anti-TB Potency
The data clearly indicates that the derivative ANA-12 , a 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibits potent anti-tubercular activity, with an MIC value identical to that of ethambutol (6.25 µg/mL).[5] Several other derivatives also displayed moderate to good activity with MIC values of 12.5 µg/mL.[5] This demonstrates that the this compound scaffold is a viable starting point for the development of new anti-TB agents with potency comparable to existing first-line drugs.
Cytotoxicity and Selectivity Index: A Measure of Therapeutic Potential
An ideal antimicrobial agent should exhibit high potency against the pathogen while displaying minimal toxicity to host cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the MIC, is a critical parameter in early-stage drug discovery.
Experimental Data
The most promising 1,8-naphthyridine-3-carbonitrile derivatives (MIC ≤ 12.5 µg/mL) were evaluated for their cytotoxicity against human embryonic kidney (HEK293) cells.[1]
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 against HEK293 cells) | Selectivity Index (SI = IC50/MIC)[1] |
| ANA-12 | 6.25 | >69.38 | ≥ 11 |
| ANC-2 | 12.5 | >69.38 | >5.5 |
| ANA-1 | 12.5 | >69.38 | >5.5 |
| ANA-6 | 12.5 | >69.38 | >5.5 |
| ANA-7 | 12.5 | >69.38 | >5.5 |
| ANA-8 | 12.5 | >69.38 | >5.5 |
| ANA-10 | 12.5 | >69.38 | >5.5 |
| Ethambutol | 6.25 | Not reported in the same study | - |
Evaluation of Safety Profile
The tested 1,8-naphthyridine-3-carbonitrile derivatives showed low toxicity towards normal human embryonic kidney cells.[1] Notably, the most active compound, ANA-12, exhibited a selectivity index of ≥ 11, indicating that it is at least 11 times more toxic to M. tuberculosis than to the host cells. This favorable selectivity profile suggests a promising therapeutic window for this class of compounds. While a direct comparison of the SI with ethambutol is limited by the lack of a reported IC50 for ethambutol against HEK293 cells in the same study, the low toxicity of the naphthyridine derivatives is an encouraging finding.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed.
In Vitro Anti-TB Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Step-by-Step Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Test compounds and standard drugs are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.
-
Result Interpretation: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Human embryonic kidney (HEK293) cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The comparative analysis reveals that this compound derivatives represent a promising class of anti-tubercular agents. The lead compound, ANA-12, demonstrates in vitro potency equivalent to the first-line drug ethambutol against M. tuberculosis H37Rv. Furthermore, the favorable selectivity index of these compounds suggests a good safety profile, a critical attribute for any new anti-TB drug candidate.
The distinct potential mechanism of action, targeting InhA, is particularly noteworthy. This suggests that these compounds could be effective against ethambutol-resistant strains and could be used in combination therapies to enhance efficacy and combat the emergence of resistance.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating further analogues of ANA-12 to improve potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Confirming the inhibition of InhA through enzymatic assays and genetic studies.
-
In Vivo Efficacy: Assessing the efficacy of the most promising compounds in animal models of tuberculosis.
-
Activity against Resistant Strains: Evaluating the activity of these derivatives against MDR and XDR clinical isolates of M. tuberculosis.
References
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- Ethambutol: Definition Mechanism of Action and Application. BOC Sciences. [URL: Not available]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
-
Ethambutol - Wikipedia.
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
-
Ethambutol induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells. PubMed.
-
Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed.
-
Pharmacology of Ethambutol (Ethitube) Anti Tuberculosis drug ; Mechanism of action, Pharmacokinetics. YouTube.
-
What is Ethambutol Hydrochloride used for?. Patsnap Synapse.
-
Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. PubMed.
-
In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates. Elsevier.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethambutol induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genetic polymorphism related to ethambutol outcomes and susceptibility to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Novel 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives and Rifampicin Against Mycobacterium tuberculosis
In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for novel antimicrobial agents. While rifampicin has long been a cornerstone of first-line TB therapy, its efficacy is increasingly threatened by resistance. This guide provides a comparative analysis of the in vitro efficacy of a promising new class of compounds, 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives, against the benchmark activity of rifampicin.
This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic differences between these compound classes, presents supporting experimental data for their anti-tubercular activity, and provides detailed protocols for reproducible in vitro evaluation.
Introduction: The Rationale for New Anti-TB Agents
Rifampicin, a member of the rifamycin group, has been a highly effective bactericidal agent against Mtb for decades. Its mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase, an enzyme essential for transcription.[1][2] By binding to the β subunit of this enzyme, rifampicin effectively blocks the elongation of RNA transcripts, leading to bacterial death.[3][4] However, mutations in the rpoB gene, which encodes the β subunit, can alter the drug's binding site, conferring resistance and severely compromising treatment outcomes.[1][3]
This growing resistance landscape fuels the investigation of compounds with alternative mechanisms of action. The 1,8-naphthyridine scaffold, a core component of nalidixic acid and fluoroquinolone antibiotics, has shown considerable promise.[5][6] Derivatives of this compound, in particular, have been synthesized and evaluated for their anti-mycobacterial properties, presenting a different therapeutic approach.[7][8]
Differentiated Mechanisms of Action
A key differentiator between these two classes of compounds lies in their cellular targets. Understanding this is critical for appreciating their potential for synergistic use or as alternatives in cases of resistance.
-
Rifampicin: Targets DNA-dependent RNA polymerase , preventing the transcription of DNA into RNA.[1] Resistance primarily arises from point mutations in the rpoB gene.[3][4]
-
1,8-Naphthyridine Derivatives: This class of compounds, akin to fluoroquinolones, is known to target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[5][9] These enzymes are crucial for managing DNA supercoiling during replication. By inhibiting them, naphthyridine derivatives block DNA replication, a distinct mechanism from rifampicin's transcriptional blockade.[5][6] Some novel naphthyridine derivatives are also being investigated for their ability to inhibit other essential enzymes, such as enoyl-ACP reductase (InhA), a key component of the mycobacterial cell wall synthesis pathway.[7][10]
Comparative In Vitro Efficacy Data
The primary metric for evaluating the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12]
Recent studies have synthesized and evaluated a series of 1,8-naphthyridine-3-carbonitrile derivatives against the virulent M. tuberculosis H37Rv strain. The data below summarizes the performance of the most promising derivative from a recent study, designated ANA-12, and compares it with the known efficacy of Rifampicin and another first-line drug, Ethambutol.[7][8]
| Compound | Class | Target Organism | MIC (µg/mL) | Reference |
| Rifampicin | Rifamycin | M. tuberculosis H37Rv | ~0.1 - 0.25 | [8] |
| ANA-12 | 1,8-Naphthyridine-3-carbonitrile | M. tuberculosis H37Rv | 6.25 | [7][8] |
| Ethambutol | Diamine | M. tuberculosis H37Rv | 6.25 | [8] |
Analysis of Results:
-
Rifampicin remains the most potent agent in this comparison, with a significantly lower MIC value.
-
The derivative ANA-12 demonstrates noteworthy anti-tubercular activity, with an MIC of 6.25 µg/mL.[7][8] This level of efficacy is comparable to the established first-line drug Ethambutol, validating the 1,8-naphthyridine-3-carbonitrile scaffold as a viable starting point for further drug development.[8]
-
While not as potent as rifampicin in this specific instance, the value of ANA-12 and its analogues lies in their different mechanism of action. This offers a potential pathway to combat rifampicin-resistant Mtb strains. Further structure-activity relationship (SAR) studies could lead to derivatives with enhanced potency.
Experimental Protocol: Broth Microdilution MIC Assay
To ensure the reproducibility and validity of in vitro efficacy data, standardized protocols are essential. The Broth Microdilution method is a gold standard for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[13][14] The following is a detailed protocol for evaluating novel compounds against M. tuberculosis H37Rv.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv.
Materials:
-
Test Compounds (e.g., this compound derivatives, Rifampicin)
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for Microplate Alamar Blue Assay - MABA)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Incubator (37°C)
Workflow:
Step-by-Step Methodology:
-
Compound Preparation:
-
a. Create stock solutions of the test compounds and rifampicin in DMSO.
-
b. Perform a serial two-fold dilution of each compound in a separate 96-well plate to create a range of concentrations. This is the "drug plate."
-
-
Inoculum Preparation:
-
a. Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth until it reaches a mid-logarithmic growth phase.
-
b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
c. Dilute this suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[14]
-
-
Assay Plate Setup:
-
a. Dispense 100 µL of the supplemented 7H9 broth into all wells of a sterile 96-well microtiter plate.
-
b. Transfer a defined volume (e.g., 2 µL) of the serially diluted compounds from the drug plate to the corresponding wells of the assay plate.
-
c. Include a "growth control" well (containing broth and bacteria, but no drug) and a "sterility control" well (containing only broth).
-
-
Inoculation and Incubation:
-
a. Add 100 µL of the final standardized bacterial inoculum to each well, except for the sterility control.
-
b. Seal the plate and incubate at 37°C for 7 days.
-
-
Determining Viability (MABA Protocol):
-
a. After the initial incubation, add 20-30 µL of Resazurin solution to each well.[15] Resazurin is a blue-colored cell viability indicator that is reduced by metabolically active cells to the pink-colored resorufin.
-
b. Re-incubate the plate for an additional 24-48 hours.
-
-
Reading the MIC:
-
a. Visually inspect the plate. The growth control well should be pink, and the sterility control well should be blue.
-
b. The MIC is the lowest concentration of the compound at which the color remains blue, indicating the inhibition of bacterial growth.[12]
-
Conclusion and Future Directions
The in vitro data clearly establishes that while rifampicin remains a highly potent anti-tubercular agent, novel this compound derivatives, such as ANA-12, exhibit promising activity against M. tuberculosis.[7][8] Their efficacy, comparable to the first-line drug Ethambutol, combined with a distinct mechanism of action targeting bacterial DNA gyrase or other enzymes, positions them as a valuable scaffold for the development of new drugs to combat resistant TB strains.[5][8][9]
Future research should focus on optimizing the 1,8-naphthyridine-3-carbonitrile core through medicinal chemistry to enhance potency and improve pharmacokinetic properties. Further in vitro studies, including testing against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of Mtb, are critical next steps. Additionally, time-kill kinetic studies and cytotoxicity assays are necessary to build a comprehensive profile of these promising new compounds.[16][17]
References
-
Jadhav, P. D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases. Available at: [Link]
-
Catarzi, D., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco. Available at: [Link]
-
Hartmann, G., et al. (1983). Rifampin: Mechanisms of Action and Resistance. Clinical Infectious Diseases. Available at: [Link]
-
Rock, J. M., & Fortune, S. M. (2022). Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye. Frontiers in Immunology. Available at: [Link]
-
Wikipedia. (n.d.). Rifampicin. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Chaberek, S., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
Jadhav, P. D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
-
Kurepina, N., et al. (2022). What the Hel: recent advances in understanding rifampicin resistance in bacteria. FEMS Microbiology Reviews. Available at: [Link]
-
Colla, L., et al. (1998). Synthesis and evaluation of antimycobacterial activity of 4-phenyl-1,8-naphthyridine derivatives. Il Farmaco. Available at: [Link]
-
da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
ResearchGate. (2002). Synthesis of Variously Substituted 1,8-Naphthyridine Derivatives and Evaluation of Their Antimycobacterial Activity. Available at: [Link]
-
Sarker, M. M. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
Van den Driessche, F., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Jadhav, P. D., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available at: [Link]
-
Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
Al-Otaibi, W. A., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available at: [Link]
-
Lalgondar, M., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
de Almeida, L. G., et al. (2009). Synthesis and in vitro anti Mycobacterium tuberculosis activity of a series of phthalimide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cynamon, M. H., et al. (2000). In vitro and in vivo activities of macrolide derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Sources
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro anti Mycobacterium tuberculosis activity of a series of phthalimide derivatives [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of 1,8-Naphthyridine Isomers in Biological Assays: A Guide for Researchers
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Among the six possible isomers, the 1,8-naphthyridine core has been the most extensively studied, leading to the development of several clinically approved drugs.[3] However, its isomeric counterparts—1,5-, 1,6-, and 1,7-naphthyridines—are gaining increasing attention for their unique biological profiles. This guide provides a comprehensive comparative analysis of these four key naphthyridine isomers in critical biological assays, offering insights into their structure-activity relationships and therapeutic potential for researchers, scientists, and drug development professionals.
The Isomeric Landscape: A Structural Overview
The position of the two nitrogen atoms within the bicyclic ring system defines the six isomers of naphthyridine. This subtle structural variation significantly influences the molecule's physicochemical properties, including its electronics, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[4] This guide will focus on the comparative analysis of the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine scaffolds.
Comparative Efficacy in Anticancer Assays
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerase II, and by modulating various signaling pathways.[3]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines.
| Isomer Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5][6] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [5][6] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5][6] | |
| Compound 29 | SW620 (Colon) | 1.4 | [5][6] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [5][6] | |
| Compound 10c | MCF7 (Breast) | 1.47 | [7] | |
| Compound 8d | MCF7 (Breast) | 1.62 | [7] | |
| Compound 4d | MCF7 (Breast) | 1.68 | [7] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [8] | |
| Compound 17 | KB (Oral) | 3.7 | [8] | |
| Compound 22 | SW-620 (Colon) | 3.0 | [8] | |
| 1,7-Naphthyridine | Compound 17a | MOLT-3 (Leukemia) | 9.1 | [9] |
| Compound 17a | HeLa (Cervical) | 13.2 | [9] | |
| Compound 17a | HL-60 (Promyeloblast) | 8.9 | [9] | |
| 1,6-Naphthyridine | Compound 17a | MOLT-3 (Leukemia) | 9.1 | [9] |
| Compound 17a | HeLa (Cervical) | 13.2 | [9] | |
| Compound 17a | HL-60 (Promyeloblast) | 8.9 | [9] | |
| 1,5-Naphthyridine | Quinoline derivative 8a | Leishmania infantum | 5.53 | [10] |
| Quinoline derivative 8b | Leishmania infantum | 4.93 | [10] |
Expert Analysis: The data clearly indicates that 1,8-naphthyridine derivatives have been more extensively optimized for anticancer activity, with several compounds exhibiting sub-micromolar potency against a range of cancer cell lines. However, the promising activity of 1,6- and 1,7-naphthyridine derivatives, albeit at slightly higher concentrations, underscores their potential as valuable scaffolds for further development. The antileishmanial activity of the 1,5-naphthyridine derivatives suggests a different spectrum of activity for this isomer.[10]
Mechanism of Action: Targeting Topoisomerase II
A primary mechanism by which many naphthyridine-based anticancer agents exert their effect is through the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the cleavable complex of topoisomerase II and DNA, these inhibitors lead to double-strand breaks and ultimately trigger apoptosis.
Caption: Workflow for the broth microdilution MIC assay.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Pre-incubate a known titer of virus with serial dilutions of the naphthyridine derivative for 1 hour.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Caption: Workflow for the plaque reduction antiviral assay.
Signaling Pathways and Future Directions
The anticancer activity of some naphthyridine derivatives extends beyond direct enzyme inhibition and involves the modulation of critical signaling pathways such as the EGFR and PI3K/Akt pathways, which are often dysregulated in cancer.
Caption: Inhibition of EGFR/PI3K/Akt signaling by naphthyridines.
The comparative analysis presented in this guide underscores the immense therapeutic potential of the naphthyridine scaffold and its various isomers. While 1,8-naphthyridines have historically dominated the field, the compelling biological activities of 1,5-, 1,6-, and 1,7-naphthyridine derivatives highlight the importance of exploring the full isomeric space. Future research should focus on conducting more direct, head-to-head comparative studies of these isomers in a wide range of biological assays. Elucidating the specific structure-activity relationships that govern their target selectivity and potency will be crucial for the rational design of next-generation naphthyridine-based therapeutics.
References
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). MDPI. [Link]
- Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H).
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]
- A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. Benchchem.
- Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.
- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
- Recent Developments on 1,8-Naphthalimide Moiety as Potential Target for Anticancer Agents.
- A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. Benchchem.
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed Central. [Link]
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]
-
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). ScienceDirect. [Link]
-
Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells. (2012). PubMed. [Link]
-
Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]
- Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
-
Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway. (2018). PubMed. [Link]
- Effect of naphthazarin on PI3K/Akt pathway and caspase 3 activation of A549 cells.
- Naphthyridines with Antiviral Activity - A Review.
-
New 1,4-dihydronap[4][10]hthyridine derivatives as DNA gyrase inhibitors. Sci-Hub.
-
The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. [Link]
- EGFR Inhibitor P
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI.
- Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). PubMed Central. [Link]
- EGFR Inhibitors and EGFR Signaling P
- PI3K/AKT Cell Signaling P
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed. [Link]
Sources
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 2-Chloro-1,8-naphthyridine-3-carbonitrile derivatives as potent kinase inhibitors. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents through the inhibition of critical signaling kinases.[1] This document outlines a systematic approach to confirming the molecular target and cellular effects of a hypothetical lead compound from this class, "Compound N," and objectively compares its performance against established, clinically relevant kinase inhibitors.
The narrative will focus on validating Compound N's activity against the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase frequently dysregulated in various cancers.[2] This targeted approach allows for a detailed exploration of experimental methodologies, from initial biochemical assays to complex cell-based functional studies.
Foundational Hypothesis: Targeting the EGFR Signaling Cascade
The core hypothesis is that this compound derivatives, represented by our lead Compound N, function as ATP-competitive inhibitors of the EGFR tyrosine kinase. Overactivation of EGFR, through mutation or overexpression, drives uncontrolled cell proliferation, survival, and metastasis.[2][3] By binding to the ATP pocket of the EGFR kinase domain, Compound N is proposed to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades, ultimately leading to reduced cancer cell viability.[4][5]
To rigorously test this, we will employ a multi-faceted experimental approach to:
-
Confirm direct binding and inhibition of EGFR kinase activity.
-
Assess the on-target effects in a cellular context.
-
Evaluate the broader cellular consequences, such as cytotoxicity and pathway modulation.
-
Benchmark the performance of Compound N against established first-generation EGFR inhibitors, Erlotinib and Gefitinib.[4][6]
Visualizing the Targeted Pathway
The following diagram illustrates the EGFR signaling pathway and the proposed point of intervention for Compound N and its alternatives.
Caption: Workflow for validating intracellular target engagement and pathway inhibition.
Experimental Protocol 1: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells using Bioluminescence Resonance Energy Transfer (BRET). [7]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing EGFR fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of Compound N and the alternative inhibitors.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to EGFR, to the cells.
-
Add the serially diluted compounds to the wells and incubate.
-
Add the NanoGlo® substrate to generate the luminescent donor signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio. Competitive displacement of the tracer by the test compound will result in a decrease in the BRET signal.
-
Determine the IC50 value, which reflects the compound's apparent affinity for the target in a cellular environment.
-
Experimental Protocol 2: Western Blotting for Pathway Analysis
This technique allows for the semi-quantitative analysis of protein phosphorylation, providing a direct readout of kinase activity in a cellular context. [8][9][10]
-
Sample Preparation:
-
Culture EGFR-dependent cancer cells (e.g., A431 or NCI-H1975) to ~80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of Compound N, Erlotinib, or Gefitinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
-
Data Presentation: Cellular Potency and Pathway Inhibition
| Compound | Cellular Target Engagement (NanoBRET™ IC50, nM) | Pathway Inhibition (p-EGFR IC50, nM) |
| Compound N (Hypothetical) | 75 | 90 |
| Erlotinib | ~20 [11] | ~20 [11] |
| Gefitinib | 5-50 | 5-50 |
Note: Cellular IC50 values can vary significantly based on the cell line and assay conditions.
The final validation step is to demonstrate that the observed target inhibition translates into a desired cellular phenotype, such as reduced cell viability or proliferation.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. [6][12][13]
-
Cell Plating:
-
Seed cancer cells (e.g., A431, NCI-H1975) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound N and the alternative inhibitors.
-
Treat the cells with the compounds for 72 hours. Include wells with untreated cells (vehicle control) and wells with media only (blank).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [6]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [13] * Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Plot the percentage of viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | GI50 (µM) |
| Compound N (Hypothetical) | A431 (EGFR overexpressed) | 0.5 |
| NCI-H1975 (EGFR mutant) | 0.2 | |
| Erlotinib | A-431 | 1.53 [14] |
| NCI-H1975 | >10 | |
| Gefitinib | A-431 | 0.015-0.05 |
| NCI-H1975 | >10 |
Note: Sensitivity to EGFR inhibitors is highly dependent on the specific EGFR mutation status of the cell line.
Comparative Analysis and Conclusion
The comprehensive data generated through this validation workflow allows for a robust comparison of Compound N against established alternatives.
-
Potency: The biochemical and cellular IC50 values provide a direct comparison of the potency of Compound N against Erlotinib and Gefitinib. A lower IC50 value indicates higher potency.
-
Mechanism of Action: The consistent inhibition of EGFR phosphorylation and downstream signaling by Compound N, as demonstrated by Western blotting, confirms its on-target mechanism.
-
Cellular Efficacy: The GI50 values from the cell viability assays demonstrate the translational impact of target inhibition on cancer cell proliferation. Comparing the activity of Compound N across different cell lines (e.g., wild-type vs. mutant EGFR) can reveal important insights into its potential clinical utility and patient stratification.
Based on the hypothetical data presented, Compound N demonstrates potent inhibition of EGFR kinase activity, effectively engages its target in a cellular context, and translates this engagement into a significant reduction in cancer cell viability. Its performance is comparable, and in some contexts potentially superior, to the first-generation inhibitors used as benchmarks. This systematic validation provides strong evidence for its mechanism of action and supports its further development as a novel therapeutic candidate.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Bhandari, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-865. Retrieved from [Link]
-
Dale, T., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1515-1531. Retrieved from [Link]
-
Ciardiello, F. (2000). The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer. Current Opinion in Oncology, 12(Suppl 1), S25-S31. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]
-
Shimamura, T., et al. (2006). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. Clinical Cancer Research, 12(24), 7473-7481. Retrieved from [Link]
-
Massive Bio. (2025, December 19). Sunitinib Malate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. Retrieved from [Link]
-
Oda, K., et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7301-7306. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sunitinib Malate? Retrieved from [Link]
-
Milligan, G. (2003). Bioluminescence resonance energy transfer (BRET). Methods in Enzymology, 360, 34-47. Retrieved from [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Retrieved from [Link]
-
Amann, J., et al. (2005). Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation. Molecular Cancer Therapeutics, 4(5), 785-794. Retrieved from [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]
-
Chen, Y., et al. (2025). Sorafenib Promotes Treg Cell Differentiation To Compromise Its Efficacy via VEGFR/AKT/Foxo1 Signaling in Hepatocellular Carcinoma. Cellular and Molecular Gastroenterology and Hepatology, 19(5), 101454. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
Hsu, Y., et al. (2014). Autocrine vascular endothelial growth factor signaling promotes cell proliferation and modulates sorafenib treatment efficacy in hepatocellular carcinoma. Hepatology, 60(2), 596-607. Retrieved from [Link]
-
Dao, T., et al. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy, 7(7), 487-493. Retrieved from [Link]
-
Moulder, S. L., et al. (2005). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 4(8), 1323-1331. Retrieved from [Link]
-
ResearchGate. (n.d.). Some pathways affected by Sorafenib. Retrieved from [Link]
-
ResearchGate. (n.d.). Erlotinib IC50 values of murine and human PDAC cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module regulation. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]
-
Wikimedia Commons. (2025, October 21). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]
-
Kim, J. W., et al. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Molecular Cancer Therapeutics, 6(8), 2291-2301. Retrieved from [Link]
-
Frontiers. (2024, March 28). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Retrieved from [Link]
-
Ma'ayan Lab. (n.d.). CDK8 Gene. Retrieved from [Link]
-
Porter, D. C., et al. (2019). Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition. International Journal of Molecular Sciences, 20(22), 5649. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
Sources
- 1. Erlotinib - Wikipedia [en.wikipedia.org]
- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib - Wikipedia [en.wikipedia.org]
- 14. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 2-Chloro-1,8-naphthyridine-3-carbonitrile with nalidixic acid
A Senior Application Scientist's Guide to Two Structurally Related Naphthyridines
For researchers in drug development, understanding the nuanced differences between a foundational antibiotic and its structural analogues is critical for innovation. This guide provides an in-depth, head-to-head comparison of nalidixic acid, the progenitor of the quinolone class of antibiotics, and 2-Chloro-1,8-naphthyridine-3-carbonitrile, a versatile chemical intermediate. While both share the 1,8-naphthyridine core, their functional roles, mechanisms, and performance profiles diverge significantly.
At a Glance: Chemical Identity and Functional Roles
Nalidixic acid, discovered in the 1960s, was a breakthrough synthetic antibiotic that paved the way for the development of the highly successful fluoroquinolone class.[1][2] It is a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][3] In contrast, this compound is primarily recognized as a synthetic precursor. Its value lies in the reactivity of the chloro and carbonitrile groups, which allows for the facile synthesis of a diverse library of more complex 1,8-naphthyridine derivatives.[4][5] While derivatives have shown biological activity, the parent compound itself is less studied as a direct antimicrobial agent.
| Feature | This compound | Nalidixic Acid |
| Core Structure | 1,8-Naphthyridine | 1,8-Naphthyridine[1][6] |
| Key Substituents | 2-Chloro, 3-Carbonitrile | 3-Carboxylic acid, 1-Ethyl, 7-Methyl[1] |
| Primary Role | Synthetic Intermediate / Scaffold[4][5] | Antibacterial Agent[2] |
| Year of Discovery | N/A (Synthetic building block) | 1962[2] |
Mechanism of Action: A Tale of Two Pathways
The biological activity of these two compounds is dictated by their distinct functional groups, leading to different primary mechanisms of action.
Nalidixic Acid: The Classic DNA Gyrase Inhibitor
Nalidixic acid's mechanism is well-established. It selectively inhibits bacterial DNA synthesis by targeting DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[7][8]
-
Binding to DNA Gyrase: The primary target, especially in Gram-negative bacteria, is the A subunit of DNA gyrase.[9]
-
Stabilization of the Cleavage Complex: DNA gyrase works by creating transient double-strand breaks in DNA to manage supercoiling during replication. Nalidixic acid binds to the enzyme-DNA complex, preventing the re-ligation of these breaks.[7][10]
-
Induction of Cell Death: The accumulation of these unrepaired DNA breaks is lethal to the bacterium, leading to a bactericidal effect at higher concentrations.[1][9]
This compound: A Scaffold for Diverse Mechanisms
There is a lack of direct evidence defining a singular mechanism of action for this compound itself. However, its derivatives have been synthesized to target different pathways, demonstrating the scaffold's versatility.
-
Anti-mycobacterial Activity: Derivatives of 1,8-naphthyridine-3-carbonitrile have been designed and evaluated as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[11][12]
-
Antibiotic Modulation: Certain sulfonamide derivatives have been shown to modulate antibiotic resistance by inhibiting efflux pumps, such as the NorA efflux pump in S. aureus, thereby restoring the efficacy of other antibiotics.[13]
-
Enzyme Inhibition: Other derivatives have been developed as potent inhibitors of bacterial enzymes like FabI and FabK, which are involved in fatty acid biosynthesis.[13][14]
The key takeaway is that while nalidixic acid has a defined target, the 1,8-naphthyridine-3-carbonitrile core is a privileged structure that can be adapted to inhibit various biological targets.
Performance Data: Antibacterial Spectrum and Potency
The most direct measure of an antibiotic's performance is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.[15][16]
Nalidixic Acid
Nalidixic acid's spectrum is primarily limited to Gram-negative bacteria. It is not generally effective against Pseudomonas species or Gram-positive organisms like Staphylococcus aureus.[1][3] Resistance can emerge in a notable percentage of patients during treatment.[2][3]
This compound and Its Derivatives
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Species | Nalidixic Acid (MIC) | Representative 1,8-Naphthyridine-3-carbonitrile Derivatives (MIC) | Reference (Derivatives) |
| Escherichia coli | 5.0 - 12.5[8] | Varies by derivative; some show activity[13] | [13] |
| Staphylococcus aureus | Resistant[1] | Some derivatives show strong activity[13] | [13] |
| Mycobacterium tuberculosis H37Rv | Not active | 6.25 - 12.5 (for specific derivatives)[11][12] | [11][12] |
| Klebsiella pneumoniae | 0.5 - 2.5[8] | Varies by derivative; some show activity[13] | [13] |
| Proteus spp. | 0.8 - 25.0[8] | Data not widely available | N/A |
Note: The MIC values for the derivatives are not for this compound itself but for more complex molecules synthesized from it. This highlights the scaffold's potential rather than the parent compound's direct activity.
Mechanisms of Resistance
Understanding how bacteria develop resistance is crucial for evaluating the long-term viability of an antibacterial agent.
-
Nalidixic Acid: The most common resistance mechanism involves point mutations in the quinolone-resistance determining region (QRDR) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.[7][17] These mutations decrease the binding affinity of the drug to its target. Additionally, bacteria can employ efflux pumps to actively remove the drug from the cell.[7]
-
This compound Derivatives: Resistance mechanisms would be specific to the target of the particular derivative. For example, for an InhA inhibitor, resistance would likely arise from mutations in the inhA gene. For efflux pump inhibitors, the concept of resistance is different; these compounds are designed to combat resistance to other drugs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To provide a practical basis for comparison, the following is a standardized protocol for determining MIC via the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[18][19][20]
Objective
To determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a specific bacterium.
Materials
-
96-well microtiter plates
-
Test compounds (Nalidixic acid, test derivatives)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline (0.85% w/v)
-
Incubator (35 ± 1 °C)
Step-by-Step Methodology
-
Inoculum Preparation: a. From a fresh agar plate, select a single, well-isolated colony of the test bacterium. b. Suspend the colony in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This inoculum should be used within 30 minutes of preparation.[16][20]
-
Compound Preparation and Serial Dilution: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2 through 11. 200 µL of the highest drug concentration is added to well 1, and then 100 µL is transferred sequentially from well 1 to 11, mixing at each step. c. Leave well 12 as a sterility control (broth only) and include a growth control well (broth + inoculum, no drug).
-
Inoculation: a. Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final target concentration of 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Incubation: a. Cover the plate and incubate at 35 ± 1 °C for 16-20 hours under ambient air conditions.
-
Result Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
This head-to-head comparison reveals that this compound and nalidixic acid, despite sharing a common chemical backbone, occupy different spaces in the landscape of drug development.
-
Nalidixic Acid is a historically significant, first-generation quinolone with a well-defined mechanism of action against Gram-negative bacteria.[1][2] Its clinical utility has waned due to its limited spectrum and the emergence of resistance, but it remains a crucial reference compound for understanding quinolone action and resistance.[17][21]
-
This compound is not a direct antimicrobial agent but rather a versatile and valuable scaffold for medicinal chemistry. The true potential of this compound lies in the diverse biological activities of its derivatives, which range from direct anti-mycobacterial effects to modulating resistance against other antibiotics.[11][13]
For researchers, nalidixic acid serves as a benchmark for DNA gyrase inhibition. In contrast, this compound represents an opportunity—a starting point for the rational design and synthesis of novel therapeutic agents with potentially new mechanisms of action and improved pharmacological profiles. The choice between these compounds depends entirely on the research goal: referencing a known mechanism versus exploring novel chemical space.
References
-
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767–4771. [Link]
-
Wikipedia. (n.d.). Nalidixic acid. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Nalidixic Acid used for? Retrieved from [Link]
-
Pallecchi, L., et al. (1990). Mechanisms of quinolone resistance in a clinical isolate of Escherichia coli highly resistant to fluoroquinolones but susceptible to nalidixic acid. Antimicrobial Agents and Chemotherapy, 34(12), 2279–2286. [Link]
-
Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Journal of Bacteriology, 89(4), 1068–1074. [Link]
-
Smith, J. T. (1984). Mechanisms of Resistance to the 4-quinolone Antibacterial Agents. European Journal of Clinical Microbiology, 3(4), 347–350. [Link]
-
PharmaCompass. (n.d.). Nalidixic acid. Retrieved from [Link]
-
Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]
-
Paukner, S., et al. (2021). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Spectrum, 9(1), e00231-21. [Link]
-
Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Paukner, S., et al. (2021). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Spectrum, 9(1). [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(2), 102221. [Link]
-
Grokipedia. (n.d.). Nalidixic acid. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Gorniak, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6435. [Link]
-
Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4199–4207. [Link]
-
Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 165–181. [Link]
-
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]
-
ResearchGate. (n.d.). Quinolone (A) and naphthyridone (B) nucleus. Retrieved from [Link]
-
Gorniak, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6435. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2036. [Link]
-
Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. Journal of Medicinal and Chemical Sciences, 5(5), 784-792. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]
-
Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]
Sources
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Nalidic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Nalidixic Acid used for? [synapse.patsnap.com]
- 10. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to the 4-quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Benchmarking New 1,8-Naphthyridine Antimicrobial Compounds
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an embrace of novel chemical scaffolds. Among the promising candidates are derivatives of the 1,8-naphthyridine nucleus, a heterocyclic scaffold that is not only structurally related to the highly successful fluoroquinolone antibiotics but also demonstrates a wide range of biological activities.[1][2] The core structure, present in the foundational antibiotic nalidixic acid, acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4] Modern derivatives have been synthesized to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark new 1,8-naphthyridine compounds. We will detail the critical experimental workflows, from initial potency assessment to cytotoxicity profiling, and explain the scientific rationale behind each step. Our objective is to equip researchers with a robust, self-validating methodology to objectively evaluate the potential of their novel compounds against established, clinically relevant antimicrobial agents.
Strategic Selection of Benchmark Antimicrobial Agents
A meaningful comparison requires the selection of appropriate benchmark drugs. The choice of comparators should be driven by both structural similarity and diversity in the mechanism of action to contextualize the new compound's performance. For a new 1,8-naphthyridine derivative, a logical panel would include:
-
A Fluoroquinolone (e.g., Ciprofloxacin): Given the structural analogy and the likely shared primary target—bacterial type II topoisomerases (DNA gyrase and topoisomerase IV)—ciprofloxacin is an essential benchmark.[7][8] This comparison will reveal whether the new compound offers advantages in potency or circumvents common fluoroquinolone resistance mechanisms.
-
A Beta-Lactam (e.g., Ampicillin): Ampicillin targets a completely different essential pathway: cell wall synthesis, by binding to penicillin-binding proteins (PBPs).[9][10][11] Including ampicillin provides a clear assessment of the compound's efficacy relative to one of the most widely used antibiotic classes and helps in understanding its spectrum against organisms where beta-lactam resistance is prevalent.
-
An Aminoglycoside (e.g., Gentamicin): This class of antibiotics inhibits protein synthesis by binding to the bacterial ribosome. Its inclusion further broadens the mechanistic comparison and is particularly useful for assessing activity against difficult-to-treat Gram-negative pathogens.
This multi-class approach ensures that the performance of the novel 1,8-naphthyridine compound is not evaluated in a vacuum but is instead framed within the broader context of current antimicrobial chemotherapy.
Experimental Design: A Workflow for Comprehensive Profiling
A robust evaluation of a new antimicrobial agent follows a tiered approach, moving from broad activity screening to more specific characterization. The following workflow provides a structured path for this assessment.
Caption: High-level workflow for benchmarking a new antimicrobial compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12] Adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines is paramount for ensuring reproducibility and comparability of data.[13][14][15]
Causality: The broth microdilution method is chosen for its efficiency, conservation of compound, and its status as the "gold standard" reference method against which commercial systems are validated.[16]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution series of the new 1,8-naphthyridine compound and benchmark antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be wide enough to capture the MIC value.
-
-
Inoculation and Incubation:
-
Inoculate each well of the dilution plate with the prepared bacterial suspension.
-
Crucial Controls: Include a growth control well (CAMHB + bacteria, no drug) and a sterility control well (CAMHB only). These controls validate that the bacteria can grow in the medium and that the medium is not contaminated, respectively.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Cytotoxicity Assessment via MTT Assay
A potent antimicrobial is only useful if it is selective for microbial cells over host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and cytotoxicity.[17][18]
Causality: This assay is selected because it provides a quantitative measure of how the compound affects the viability of human cells. A high MIC against bacteria and a high concentration required to induce cytotoxicity in mammalian cells indicate a favorable therapeutic index. The principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[19]
-
-
Compound Exposure:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the new compound and controls. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100) to define 100% and 0% viability, respectively.
-
-
Incubation:
-
Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will produce purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a buffered detergent solution) to each well and mix thoroughly to dissolve the formazan crystals.[20]
-
-
Data Acquisition:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
-
Data Interpretation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The primary metrics for evaluation are the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (IC₅₀). The ratio of these values provides the Selectivity Index (SI = IC₅₀ / MIC), a critical parameter for gauging the therapeutic potential of a compound. A higher SI value is desirable, indicating greater selectivity for the microbial target.
Case Study: Benchmarking the Hypothetical Compound NPT-123
To illustrate the application of this guide, we present data for a hypothetical 1,8-naphthyridine derivative, NPT-123.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Organism | Strain Type | NPT-123 | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 | 0.25 | 0.5 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 1 | >32 | >128 |
| Escherichia coli | ATCC 25922 | 0.25 | 0.015 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 0.5 | >256 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (vs. MRSA) | Selectivity Index (vs. E. coli) |
| NPT-123 | >128 | >128 | >512 |
| Ciprofloxacin | ~150 | <4.7 | >10000 |
Analysis:
-
NPT-123 demonstrates potent activity against both Gram-positive and Gram-negative bacteria.
-
Crucially, it retains significant potency against Methicillin-Resistant S. aureus (MRSA), a key resistance phenotype where both ciprofloxacin and ampicillin fail.
-
The cytotoxicity assay reveals that NPT-123 has a very low impact on human cell viability (IC₅₀ >128 µg/mL), leading to an excellent Selectivity Index, particularly against the resistant MRSA strain. This profile suggests NPT-123 is a promising candidate worthy of further investigation.
Elucidating the Mechanism of Action
While MIC data provides the "what," understanding the "how" is critical. For 1,8-naphthyridine derivatives, the primary suspected mechanism is the inhibition of bacterial type II topoisomerases.[21][22]
Caption: Proposed mechanism of 1,8-naphthyridines via topoisomerase inhibition.[23][24]
Specific enzyme inhibition assays can confirm this hypothesis. These assays typically measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by purified DNA gyrase or topoisomerase IV. Demonstrating direct inhibition of these enzymes provides strong, target-based evidence for the compound's mechanism of action.
Conclusion
The systematic benchmarking of new 1,8-naphthyridine compounds is a multi-faceted process that requires careful experimental design and objective data interpretation. By employing standardized protocols like CLSI-guided MIC determination and MTT cytotoxicity assays, and by comparing results against a well-chosen panel of benchmark antibiotics, researchers can build a comprehensive and compelling profile for their novel agents. The framework presented here provides a robust starting point for identifying and validating the next generation of antimicrobial drugs that are urgently needed to combat the global threat of resistance.
References
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Yousif, M., & Chhabra, N. (2023). Ampicillin. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap. (2024). What is the mechanism of Ampicillin? Patsnap Synapse. [Link]
-
Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]
-
Vila, J., Heisig, A., & Heisig, P. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 21(4), 200-207. [Link]
-
Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. [Link]
-
Amber Lifesciences. (2024). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]
-
Hooper, D. C. (1999). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S4–S14. [Link]
-
ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7400. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23843-23861. [Link]
-
Gencer, H. K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(1), 1-20. [Link]
-
Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. [Link]
-
Chan, C. M., et al. (1994). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei), 54(4), 237-244. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Rzycki, M., et al. (2024). Molecular guidelines for promising antimicrobial agents. Scientific Reports, 14(1), 4725. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Rzycki, M., et al. (2024). Molecular guidelines for promising antimicrobial agents. Nature. [Link]
-
Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
-
Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Gilbert, D. N. (1987). Guidelines for evaluating new antimicrobial agents. The Journal of Infectious Diseases, 156(6), 934-941. [Link]
-
Providence. (1987). Guidelines for evaluating new antimicrobial agents. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Comparative Analysis of Cross-Resistance Profiles of 2-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of 2-chloro-1,8-naphthyridine-3-carbonitrile derivatives, focusing on their cross-resistance profiles in both antimicrobial and anticancer contexts. We will explore the mechanistic underpinnings of their activity, compare their performance against established agents, and provide standardized protocols for evaluating cross-resistance in a laboratory setting.
Introduction to 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These nitrogen-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, leading to a diverse library of derivatives with tailored biological activities.[2] Of particular interest are derivatives of this compound, which have been a focal point in the development of novel therapeutic agents.[6][7]
Antimicrobial Activity and Resistance
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[1][8][9] Derivatives of 1,8-naphthyridine have long been recognized for their antibacterial properties, with nalidixic acid, a pioneering quinolone antibiotic, being a notable example.[4][10]
Mechanism of Action
Many 1,8-naphthyridine derivatives exert their antibacterial effect by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV.[4][10] This mechanism is shared with fluoroquinolone antibiotics.[11] By inhibiting these enzymes, the derivatives disrupt DNA replication, leading to bacterial cell death. Some derivatives have also been shown to inhibit other bacterial targets, such as enoyl-ACP reductases (FabI and FabK).[10]
Cross-Resistance with Fluoroquinolones
A critical question for the clinical development of new antimicrobials is their susceptibility to existing resistance mechanisms. Given the shared mechanism of action with fluoroquinolones, there is a potential for cross-resistance. However, studies have shown that some 1,8-naphthyridine derivatives can overcome common resistance mechanisms.
For instance, certain derivatives have demonstrated the ability to inhibit efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, a major mechanism of resistance to fluoroquinolones.[11] By inhibiting these pumps, such as NorA in Staphylococcus aureus, these compounds can restore the activity of fluoroquinolones and exhibit synergistic effects.[4][11] This suggests that while target-based resistance (mutations in DNA gyrase or topoisomerase IV) might still confer cross-resistance, these derivatives could be effective against strains relying on efflux-mediated resistance.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative 1,8-naphthyridine-3-carbonitrile derivatives against susceptible and resistant bacterial strains, compared to conventional antibiotics.
| Compound/Drug | M. tuberculosis H37Rv (MIC µg/mL) | S. aureus (Resistant) (MIC µg/mL) | E. coli (Resistant) (MIC µg/mL) | Reference |
| ANA-12 | 6.25 | - | - | [6][7] |
| Ethambutol | 6.25 | - | - | [6] |
| Ciprofloxacin | - | >32 | >32 | [11] |
| 1,8-NA Derivative + Ofloxacin | - | - | 4 (from 32) | [11] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. "-" indicates data not available.
Anticancer Activity and Resistance
In addition to their antimicrobial properties, 1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents.[3][12][13][14] Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines, including those of the breast, colon, leukemia, and prostate.[12][14]
Mechanism of Action in Cancer
The anticancer mechanism of many 1,8-naphthyridine derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation in rapidly dividing cancer cells.[14] This mode of action is similar to that of established chemotherapeutic drugs like etoposide and doxorubicin. Furthermore, some derivatives have been shown to inhibit tubulin polymerization, another key target in cancer therapy.[14]
Overcoming Drug Resistance in Cancer
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which efflux cytotoxic drugs from cancer cells. The structural features of some 1,8-naphthyridine derivatives may allow them to evade recognition by these efflux pumps, thus retaining their activity in resistant cancer cell lines.
Comparative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 1,8-naphthyridine derivatives against sensitive and potentially resistant cancer cell lines.
| Compound | MIAPaCa (Pancreatic) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | PA-1 (Ovarian) IC50 (µM) | SW620 (Colon) IC50 (µM) | Reference |
| Compound 47 | 0.41 | 0.77 | - | - | [3][13] |
| Compound 29 | - | - | 0.41 | 1.4 | [3][13] |
| Compound 12 | - | - | - | - | [12] |
| Compound 17 | - | - | - | - | [12] |
| Compound 22 | - | - | - | 3.0 | [12] |
Note: HBL-100 (Breast) IC50 for Compound 12 was 1.37 µM and KB (Oral) IC50 for Compound 17 was 3.7 µM.[12] "-" indicates data not available.
Experimental Protocols for Cross-Resistance Studies
To facilitate further research, we provide standardized protocols for assessing the cross-resistance profiles of novel this compound derivatives.
Antimicrobial Cross-Resistance Workflow
A systematic approach to evaluating antimicrobial cross-resistance is crucial. The following workflow outlines the key steps.
Caption: Workflow for assessing antimicrobial cross-resistance.
Step-by-Step Protocol:
-
Strain Selection:
-
Obtain well-characterized susceptible (wild-type) and resistant bacterial strains. The resistance mechanism in the resistant strain (e.g., specific efflux pump overexpression, target gene mutation) should be known.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform broth microdilution assays according to CLSI guidelines to determine the MIC of the test this compound derivative and a comparator antibiotic (e.g., a fluoroquinolone) against both the susceptible and resistant strains.
-
-
Resistance Factor Calculation:
-
Calculate the resistance factor (RF) for both the test compound and the comparator antibiotic by dividing the MIC for the resistant strain by the MIC for the susceptible strain.
-
-
Data Interpretation:
-
An RF value significantly lower for the test compound compared to the comparator antibiotic suggests a lack of cross-resistance for the specific mechanism of resistance being tested. An RF value close to 1 indicates no loss of activity against the resistant strain.
-
Anticancer Cross-Resistance Workflow
A similar systematic approach can be applied to evaluate cross-resistance in cancer cell lines.
Caption: Workflow for assessing anticancer cross-resistance.
Step-by-Step Protocol:
-
Cell Line Selection:
-
Use a pair of well-characterized cancer cell lines: a parental (drug-sensitive) line and a derived drug-resistant subline (e.g., overexpressing a specific ABC transporter).
-
-
Cytotoxicity Assay:
-
Perform a standard cytotoxicity assay (e.g., MTT, SRB) to determine the IC50 value of the test this compound derivative and a relevant comparator chemotherapeutic drug against both cell lines.
-
-
Resistance Index Calculation:
-
Calculate the resistance index (RI) for both the test compound and the comparator drug by dividing the IC50 for the resistant cell line by the IC50 for the sensitive cell line.
-
-
Data Interpretation:
-
An RI value significantly lower for the test compound compared to the comparator drug indicates that the test compound is better able to overcome the specific resistance mechanism of that cell line.
-
Signaling Pathways and Drug Resistance
Understanding the molecular pathways involved in drug resistance is crucial for designing new, more effective therapies. The following diagram illustrates a simplified overview of common resistance mechanisms.
Caption: Simplified diagram of drug action and resistance mechanisms.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel antimicrobial and anticancer agents. Their ability to overcome certain mechanisms of resistance, such as efflux pump overexpression, makes them particularly attractive candidates for further investigation. The experimental frameworks provided in this guide offer a systematic approach to evaluating the cross-resistance profiles of new derivatives, which is a critical step in their preclinical development. Future research should focus on elucidating the precise molecular interactions that allow these compounds to evade resistance mechanisms and on optimizing their structures to enhance potency and selectivity.
References
-
Araújo-Neto, V., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7523. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
-
Kamal, A., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7804-7813. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(4), 2025-2036. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed, 39455383. [Link]
-
Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6470-6475. [Link]
-
Araújo-Neto, V., et al. (2021). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]
-
Kamal, A., et al. (2008). Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]
-
Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Kamal, A., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(18), 5373-5377. [Link]
-
Lee, C. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5247-5256. [Link]
-
Kumar, G. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23996-24013. [Link]
-
Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]
-
Wójcicka, A., & Mączyński, M. (2024). 2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. ResearchGate. [Link]
-
Kumar, G. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducible Biological Activity of Synthesized 2-Chloro-1,8-naphthyridine-3-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the promise of novel therapeutic agents lies not only in their potent biological activity but also in the reproducibility of these effects. This guide provides an in-depth technical comparison and procedural analysis for ensuring the consistent biological activity of synthesized 2-Chloro-1,8-naphthyridine-3-carbonitrile, a scaffold of significant interest due to the diverse bioactivities of 1,8-naphthyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document emphasizes the critical link between synthetic quality control and reliable biological data, offering a framework for achieving reproducible results.
The Critical Nexus of Synthesis and Biological Reproducibility
The biological activity of a synthesized compound is intrinsically linked to its chemical purity and structural integrity. In the case of this compound, variations in the synthetic process can introduce impurities or isomers that may significantly impact its biological profile, leading to inconsistent and misleading results.[3][4] Therefore, a robust and well-characterized synthetic protocol is the bedrock of reproducible biological experimentation.
The Vilsmeier-Haack reaction is a common and effective method for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde, a precursor to the target carbonitrile.[5][6] However, this reaction is not without its challenges. Potential side reactions and incomplete conversions can lead to a variety of impurities that may interfere with biological assays.[7]
Potential Impurities from Vilsmeier-Haack Synthesis and Their Impact:
| Impurity Type | Potential Structure | Potential Impact on Biological Assays |
| Unreacted Starting Material | N-(pyridin-2-yl)acetamide | May exhibit its own, likely weaker, biological activity, leading to an overestimation of the target compound's potency. |
| Over-formylated Products | Di-formylated naphthyridine derivatives | Altered steric and electronic properties could lead to different biological targets or potencies. |
| Hydrolyzed Intermediates | 2-Hydroxy-1,8-naphthyridine-3-carbaldehyde | The hydroxyl group can significantly alter solubility and hydrogen bonding capabilities, impacting target engagement. |
| Residual Solvents/Reagents | DMF, POCl₃ | Can be directly toxic to cells in culture, leading to false-positive cytotoxicity results.[4] |
To mitigate these risks, stringent quality control measures are not merely recommended; they are essential for generating reliable and reproducible biological data.
Synthesis and Rigorous Characterization: A Self-Validating Workflow
A self-validating system for producing this compound with consistent biological activity begins with a well-defined synthetic protocol followed by comprehensive analytical characterization.
Optimized Synthesis Protocol
The following protocol outlines a standard procedure for the synthesis of this compound. The causality behind each step is explained to highlight its importance in achieving a pure product.
Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-1,8-naphthyridine-3-carbaldehyde
-
Reactants: N-(pyridin-2-yl)acetamide, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool DMF to 0°C in an inert atmosphere. The low temperature is crucial to control the exothermic reaction upon addition of POCl₃ and to ensure the stable formation of the Vilsmeier reagent.[5]
-
Slowly add POCl₃ to the cooled DMF. This forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Add N-(pyridin-2-yl)acetamide to the reaction mixture. The electron-rich pyridine ring of the starting material attacks the Vilsmeier reagent, initiating the cyclization.
-
Heat the reaction mixture. The elevated temperature drives the cyclization and subsequent dehydration to form the aromatic naphthyridine ring.
-
Quench the reaction by pouring it onto crushed ice, followed by neutralization. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.
-
Isolate the crude 2-Chloro-1,8-naphthyridine-3-carbaldehyde by filtration.
-
Step 2: Conversion to this compound
-
Reactants: 2-Chloro-1,8-naphthyridine-3-carbaldehyde, Hydroxylamine hydrochloride, and a suitable dehydrating agent/catalyst system (e.g., formic acid).
-
Procedure:
-
React the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
-
Treat the oxime with a dehydrating agent to yield the carbonitrile. This step is critical for achieving the final product.
-
Comprehensive Analytical Characterization for Quality Control
Each batch of synthesized this compound must be subjected to a battery of analytical tests to confirm its identity, purity, and consistency.[8][9]
Table of Analytical Methods for Quality Control:
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of major impurities. | Spectra must be consistent with the proposed structure. Signals corresponding to starting materials or major byproducts should be absent. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₉H₄ClN₃. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity should be ≥95% for initial biological screening. A consistent impurity profile across batches is crucial. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (e.g., C≡N, C-Cl). | Presence of characteristic absorption bands for the nitrile and other key functional groups. |
Experimental Workflow for Synthesis and Quality Control
Caption: Workflow from synthesis to quality control for reproducible biological testing.
Standardized Protocols for Evaluating Biological Activity
To ensure that observed biological activity is a true reflection of the compound's properties and not an artifact of experimental variability, standardized and well-controlled biological assays are paramount.[10]
In Vitro Anticancer Activity
The 1,8-naphthyridine scaffold is known for its anticancer potential.[11][12] A standard method for assessing cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the characterized this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.
-
Incubation: Treat the cells with the compound dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Cytotoxicity Data for Naphthyridine Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Naphthyridine Derivative 16 | HeLa | 0.7 | [12][13] |
| Naphthyridine Derivative 16 | HL-60 | 0.1 | [12][13] |
| Naphthyridine Derivative 16 | PC-3 | 5.1 | [12][13] |
| Halogenated 1,8-naphthyridine-3-carboxamide 47 | MIAPaCa | 0.41 | [14] |
| Halogenated 1,8-naphthyridine-3-carboxamide 47 | K-562 | 0.77 | [14] |
Note: This table provides a reference for the expected potency of related compounds. The activity of this compound should be compared against such benchmarks.
Anticancer Assay Workflow
Caption: Standardized workflow for the MTT-based cytotoxicity assay.
Antimicrobial Activity
Naphthyridine derivatives have also demonstrated significant antimicrobial properties.[15][16] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Broth Microdilution Protocol for MIC Determination:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a standard antibiotic.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Reported Antimicrobial Activity of a Related Compound:
-
2-chloro-1,8-naphthyridine-3-carbaldehyde showed moderate activity against E. coli and high activity against S. pyogenes.[15] While not the exact compound, this provides an indication of the potential antimicrobial spectrum. A derivative, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited an MIC of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv.[17]
Kinase Inhibitory Activity
Many 1,8-naphthyridine derivatives act as kinase inhibitors, which is a significant mechanism for their anticancer effects.[18]
General Kinase Inhibition Assay Protocol (e.g., TR-FRET):
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, and ATP.
-
Compound Addition: Add serial dilutions of the test compound to the assay plate.
-
Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP.
-
Detection: After a defined incubation period, add detection reagents (e.g., labeled antibodies for a phosphorylated substrate).
-
Signal Measurement: Measure the signal (e.g., fluorescence resonance energy transfer) using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.
Kinase Inhibition Signaling Pathway
Sources
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. 小分子分析與 QC [sigmaaldrich.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-1,8-naphthyridine-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-Chloro-1,8-naphthyridine-3-carbonitrile, a heterocyclic building block, are instrumental in this discovery process. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the established hierarchy of controls, prioritizing systemic safety measures to minimize risk at every stage of handling.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive toxicological profile for this compound is not fully established, we can infer its potential hazards by analyzing its structural components and data from analogous compounds.[1][2]
-
1,8-Naphthyridine Core: This nitrogen-containing heterocyclic scaffold is common in biologically active molecules.[3][4][5][6] Some derivatives have shown potent biological activity, suggesting that occupational exposure should be minimized. The parent compound, 1,8-Naphthyridine, is classified as harmful if swallowed and causes serious eye damage.[7]
-
Chlorine Moiety: The presence of a chloro- group classifies this as a halogenated organic compound.[8] Such compounds can exhibit skin, eye, and respiratory irritation.[9][10]
-
Nitrile Group (-CN): The carbon-nitrogen triple bond can, in some cases, be metabolized to release cyanide, posing a risk of toxicity. While not always the case, it warrants a cautious approach.
-
Physical Form: This compound is typically a solid or powder.[11] This physical state presents a significant risk of aerosolization and inhalation, especially during weighing and transfer operations.
Based on this analysis and data from similar chemical structures, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and is expected to cause serious eye irritation and skin irritation .[9][10][12][13]
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, employed after other measures have been taken to reduce risk.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.
-
Engineering Controls: These are the most critical physical measures to prevent exposure.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[14] This protects the user from inhaling airborne particulates.[15]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide excellent localized protection.
-
-
Administrative Controls: These are procedural measures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): The Final Barrier
The appropriate PPE creates a physical barrier between you and the chemical.[14] Selection must be deliberate and based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves (single pair) | Full-length lab coat | Not typically required |
| Weighing & Aliquoting (Powder) | Chemical splash goggles & face shield | Double-gloved nitrile gloves | Full-length lab coat, disposable sleeves | Recommended (N95 or higher) if fume hood airflow is suboptimal |
| Solution Preparation & Handling | Chemical splash goggles | Nitrile gloves (check compatibility) | Full-length lab coat | Not required if performed in a fume hood |
| Waste Disposal | Chemical splash goggles | Double-gloved nitrile gloves | Full-length lab coat | Not typically required |
-
Eye and Face Protection:
-
Safety Glasses: Must have side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] These are the minimum requirement for any lab work.
-
Chemical Splash Goggles: Essential when there is any risk of splashing, such as during solution preparation or spill cleanup.[16]
-
Face Shield: A face shield should be worn in addition to goggles when handling larger quantities of powder or during procedures with a higher risk of splashing or aerosol generation.[16]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[15][17] They provide a good barrier for short-term splash protection.[17]
-
Glove Thickness: A minimum thickness of 5-mil is recommended. For higher-risk tasks, 8-mil or thicker gloves provide increased protection.[17]
-
Double Gloving: Always double-glove when handling the solid form of the compound. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Immediate Removal: Thin nitrile gloves are for splash protection only. If direct contact occurs, remove and discard the gloves immediately and wash your hands thoroughly.[17] Never reuse disposable gloves.[17]
-
-
Body Protection:
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely using this compound, from initial preparation to final use.
Pre-Operational Checks:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood.
-
Cover the work surface within the fume hood with disposable plastic-backed absorbent paper to contain any minor spills.[18]
Handling Protocol:
-
Don all required PPE as specified in the table above.
-
Carefully open the container inside the fume hood, averting your face.
-
Using a dedicated spatula, carefully weigh the desired amount of powder onto weigh paper or into a tared container. Avoid creating dust.
-
Once weighing is complete, securely close the primary container.
-
To prepare a solution, place the weigh paper or container with the powder into the destination flask and add solvent slowly to avoid splashing.
-
Rinse any weighing implements or containers that contacted the powder with a small amount of the solvent, adding the rinse to the final solution to ensure a complete transfer.
Disposal Plan: Decontamination and Waste Management
Proper disposal is a critical component of the safety lifecycle.
-
Decontamination:
-
Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Reusable equipment, such as spatulas and glassware, should be thoroughly rinsed with a suitable solvent. This rinseate must be collected as hazardous waste.
-
-
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, bench paper, contaminated wipes) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste".
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste".[8] Do not pour this waste down the drain.[8]
-
Labeling: Waste containers must be clearly labeled with the full chemical name of the contents.[8]
-
Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[8]
-
By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for 2-Chloronicotinonitrile.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3,5-Dichloro-1,6-naphthyridine.
- MedchemExpress.com. (2026, January 6). Safety Data Sheet for 1,8-Naphthyridine.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Fisher Scientific. (2023, August 25). Safety Data Sheet for 1,8-Naphthyridine-2-carbaldehyde.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,8-naphthyridine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Capot Chemical. (2018, December 7). MSDS of 8-chloro-3-methoxy-1,5-naphthyridine.
- ECHEMI. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.
- Unknown Source. (n.d.).
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- TCI Chemicals. (2025, September 10). Safety Data Sheet for 2,4-Dichloro-1,8-naphthyridine.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.
- ChemicalBook. (n.d.). This compound | 60467-75-6.
- ResearchGate. (n.d.). A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde.
- PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- European Journal of Chemistry. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.
- Semantic Scholar. (2010). A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde.
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 6. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2-Chloro-1,8-naphthyridine | 15936-10-4 [sigmaaldrich.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. uwlax.edu [uwlax.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
